Magnesium potassium chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
magnesium;potassium;trichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.K.Mg/h3*1H;;/q;;;+1;+2/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZGLUUWTFPBKG-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mg+2].[Cl-].[Cl-].[Cl-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3KMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Crystallization Methodologies for Magnesium Potassium Chloride Compounds
Controlled Laboratory Synthesis Approaches
The laboratory synthesis of magnesium potassium chloride, often in the form of carnallite (B72600) (KMgCl₃·6H₂O), is achieved through various crystallization techniques. rockidentifier.comchula.ac.th These methods aim to replicate and optimize the natural formation processes to yield high-purity crystals.
Solvent Evaporation Techniques for Crystalline Growth
A prevalent method for synthesizing this compound crystals is the solvent evaporation technique. chula.ac.thresearchgate.net This approach involves the slow evaporation of a solvent from a saturated solution containing potassium chloride (KCl) and magnesium chloride (MgCl₂). chula.ac.thresearchgate.net Research has demonstrated the successful growth of transparent, pseudo-hexagonal carnallite crystals with dimensions ranging from 4 x 5 x 2 mm to 16 x 13 x 3 mm at room temperature (23°C) using this method. chula.ac.thresearchgate.net The process typically involves preparing a brine solution with specific concentrations of KCl and MgCl₂, filtering it, and allowing the solvent to evaporate in a controlled, dust-free environment. chula.ac.th Perforated covers are often used to regulate the rate of evaporation. chula.ac.th
However, a limitation of this method is the slow rate of crystallization, which can take 10 to 15 days for the formation of macroscopic crystals. The success of this technique is highly dependent on maintaining the correct stoichiometric ratio of KCl to MgCl₂. chula.ac.th
Slow Crystallization Methods for Hydrated Phases
Slow crystallization is another key method for obtaining hydrated phases of this compound, such as carnallite. rockidentifier.comwikipedia.org This technique can produce synthetic carnallite crystals from a solution containing 1.5 mole percent KCl and 98.5 mole percent MgCl₂·6H₂O at a constant temperature of 25°C. rockidentifier.comwikipedia.orgbrainly.in The slow cooling of a saturated brine solution can also induce the crystallization of carnallite. chula.ac.th For instance, a solution containing carnallite can be cooled to 25°C to promote the crystallization of the synthetic mineral. researchgate.net
Interestingly, studies have revealed the formation of a monoclinic polymorph of carnallite (space group C2/c) under specific brine conditions at 25°C. These square-plate monoclinic crystals, however, are unstable and dissolve within hours, leaving behind the more common orthorhombic form.
Recrystallization Processes from Brine Solutions
Recrystallization is a crucial technique for purifying and obtaining this compound from complex brine solutions, which often contain other salts like sodium chloride (NaCl). chula.ac.thgoogle.com This process leverages the differential solubilities of the various salts in the brine. chula.ac.th Industrial-scale production often utilizes the NaCl-KCl-MgCl₂-H₂O phase diagram to guide the process. By evaporating brines to supersaturation, carnallite can be precipitated.
One method involves mixing a crude brine containing magnesium chloride, potassium chloride, and sodium chloride with carnallite and then separating the crystallized potassium and sodium chloride. google.com The resulting brine is further evaporated and cooled to crystallize carnallite. google.com Another approach involves adding a concentrated magnesium chloride solution to a liquor saturated with potassium chloride to "salt out" or force the precipitation of crude potassium chloride, which can then be further processed. google.com
Factors Influencing Crystal Growth and Morphology
The formation, size, and shape of this compound crystals are significantly influenced by various physicochemical parameters of the crystallizing solution.
Effects of Potassium Chloride and Magnesium Chloride Concentrations on Crystal Formation
The relative concentrations of potassium chloride and magnesium chloride are paramount in determining the resulting crystalline product. chula.ac.thresearchgate.net To form carnallite, the concentration of K+ ions must remain stable in the inter-crystalline brine. chula.ac.th If the solution is undersaturated with respect to KCl, almost pure magnesium chloride hexahydrate crystals will form instead of carnallite. chula.ac.th
High concentrations of Mg²⁺ ions in the solution can reverse the charge on KCl particles, thereby inhibiting the growth of KCl from the mixed solution. chula.ac.th Conversely, a higher concentration of MgCl₂ can reduce the decomposition rate of carnallite, leading to a lower level of supersaturation and the production of larger KCl crystals during decomposition processes. ntnu.no Research indicates that as the concentration of MgCl₂ increases in a KCl-MgCl₂ mixed salt system, a structural transformation occurs, following the sequence: KCl → K₂MgCl₄ → KMgCl₃ → MgCl₂. acs.org
Below is an interactive table summarizing the impact of reactant concentrations on crystal formation.
| Reactant Concentration Condition | Observed Crystalline Product | Reference |
| Stable K+ concentration in inter-crystalline brine | Carnallite (KMgCl₃·6H₂O) | chula.ac.th |
| Undersaturated KCl in MgCl₂ solution | Magnesium chloride hexahydrate | chula.ac.th |
| High MgCl₂ concentration | Reduced growth of KCl | chula.ac.th |
| Increasing MgCl₂ in KCl-MgCl₂ system | Structural transformation from KCl to KMgCl₃ | acs.org |
Impact of Temperature and Solution Dynamics on Crystallization
Temperature is a critical factor that strongly influences the crystallization kinetics of potassium salts from magnesium-rich brines. acs.org The crystal growth rate of KCl in the KCl–MgCl₂–H₂O system is temperature-dependent, increasing with higher temperatures at a fixed level of supersaturation. acs.org
Solution dynamics, including mixing and residence time, also play a significant role. In continuous crystallization systems, such as a Draft Tube Baffle (DTB) crystallizer, increasing the residence time at a fixed MgCl₂ concentration leads to the formation of larger KCl product crystals due to a lower supersaturation level. ntnu.no Efficient stirring is essential for some synthesis methods to ensure complete reactions, as ineffective stirring can lead to incomplete reduction and potential hazards. orgsyn.org The cooling rate is another dynamic factor; for example, dynamic cooling at a rate of 0.5 °C/min has been used to precipitate magnesium chloride crystals from a mother liquor. wjygy.com.cn
The following interactive table details the effects of temperature and solution dynamics on crystallization.
| Factor | Effect | Reference |
| Increasing Temperature | Increased crystal growth rate of KCl | acs.org |
| Increasing Residence Time | Larger KCl crystal size | ntnu.no |
| Efficient Stirring | Ensures complete reaction in certain synthesis methods | orgsyn.org |
| Cooling Rate (0.5 °C/min) | Precipitation of magnesium chloride crystals | wjygy.com.cn |
Preparation of Anhydrous this compound Forms
The production of anhydrous this compound is a critical step for its use in various industrial applications, particularly as a feedstock for molten salt electrolysis to produce magnesium metal. researchgate.net911metallurgist.com The primary challenge lies in removing the water of hydration from its common hydrated form, carnallite (KCl·MgCl₂·6H₂O), without causing significant hydrolysis of the magnesium chloride component, which leads to the formation of undesirable magnesium oxide and magnesium oxychlorides. 911metallurgist.com
Dehydration Methods for Hydrated Precursors
Several methods have been developed to dehydrate hydrated this compound, primarily focusing on controlling the temperature and atmosphere during the process.
Thermal Decomposition in an Inert or Reactive Gas Stream: A common approach involves heating the hydrated salt in a stream of a protective gas like hydrogen chloride (HCl). 911metallurgist.comresearchgate.net The presence of HCl gas suppresses the hydrolysis reactions. 911metallurgist.com The dehydration process is often staged. For example, heating to around 230°C can yield the monohydrate, which can then be further heated to between 230°C and 300°C to drive off the remaining water. google.com Complete dehydration to anhydrous magnesium chloride in an HCl atmosphere is typically achieved at temperatures above 300°C. researchgate.net
Dehydration via Complex Salt Formation: Another strategy involves the formation of intermediate complex salts. One such method uses ammonium (B1175870) chloride to form ammonium carnallite (NH₄Cl·MgCl₂·6H₂O). 911metallurgist.com This complex can be heated in stages to first drive off water and then sublime the ammonium chloride, leaving behind anhydrous magnesium chloride. 911metallurgist.com Another approach involves synthesizing potassium carnallite (KCl·MgCl₂·6H₂O) from bischofite (MgCl₂·6H₂O) and potassium chloride. atlantis-press.com This synthetic carnallite can then be dehydrated. atlantis-press.com
Spray Drying: Spray drying of magnesium chloride brines at high temperatures (e.g., 600°C) can produce a partially dehydrated product, although it often contains some magnesium oxide and residual water. 911metallurgist.com This material typically requires further purification and chlorination. 911metallurgist.com
Table 2: Stages of Dehydration of Hydrated Magnesium Chloride
| Temperature Range | Product | Atmosphere |
|---|---|---|
| Rising to ~230°C | Monohydrate (MgCl₂·H₂O) | Air |
| 230°C - 300°C | Anhydrous MgCl₂ and Basic Chloride (MgOHCl) mixture | Air |
| Above 300°C | Anhydrous MgCl₂ | HCl gas |
Data derived from studies on the dehydration of magnesium chloride hydrates. researchgate.netgoogle.com
Synthesis Routes for Molten Salt Feedstocks
Anhydrous this compound is a key component of molten salt electrolytes used in the electrolytic production of magnesium. justia.com These molten salt systems, often ternaries including sodium chloride (MgCl₂-KCl-NaCl), offer high-temperature stability. nrel.gov
The synthesis of these feedstocks involves creating a molten mixture of the anhydrous salts. One method involves the direct melting of the constituent anhydrous chlorides. tandfonline.com Another approach is the molten salt assisted synthesis, where the presence of a molten salt can facilitate chemical reactions. For example, molten salts like lithium chloride, potassium chloride, or sodium chloride can act as a flux to promote the formation of other compounds at lower temperatures. researchgate.net
A significant challenge in preparing molten salt feedstocks is the removal of impurities, particularly magnesium oxide, which can form from the hydrolysis of magnesium chloride. justia.comnrel.gov Purification techniques are therefore essential. One patented process describes dissolving magnesite (MgCO₃) in a starting melt of MgCl₂-CeCl₃. The resulting MgO is then chlorinated in the presence of a reducing agent to yield a purified MgCl₂ melt. justia.com Another approach involves using elemental magnesium as a purifying agent to reduce impurities like MgOHCl. nrel.gov
The composition of the molten salt mixture is critical. For instance, in the thermal decomposition of methane, a molten salt comprising magnesium chloride and potassium chloride has been utilized. google.com The precise ratio of the salts is tailored to achieve the desired melting point and chemical properties for the specific application.
Structural and Crystallographic Investigations of Magnesium Potassium Chloride Phases
Detailed Analysis of Hydrated Magnesium Potassium Chloride (Carnallite) Crystal Structures
Orthorhombic Crystal System Characterization
Naturally occurring and synthetically produced carnallite (B72600) typically crystallizes in the orthorhombic crystal system. chula.ac.thvedantu.com This is the most stable and common form of the mineral. chula.ac.thiucr.org The crystals often exhibit a pseudohexagonal and tabular appearance, though well-formed individual crystals are rare. rockidentifier.comchula.ac.th The structure belongs to the space group Pnna. chula.ac.thiucr.org
The crystal structure of orthorhombic carnallite is characterized by a network of corner- and face-sharing KCl₆ octahedra. wikipedia.orgassignmentpoint.com Specifically, two-thirds of these octahedra share faces, a configuration that can lead to some instability according to Pauling's rules. wikipedia.org The Mg(H₂O)₆ octahedra occupy the open spaces within this framework of potassium chloride octahedra. wikipedia.orgassignmentpoint.com This arrangement prevents direct interaction between the magnesium and chloride ions; instead, the water molecules act as intermediaries, transmitting charge. wikipedia.orgvedantu.com
The lattice parameters for orthorhombic carnallite have been determined through X-ray diffraction studies. While slight variations exist between different studies, representative values are provided in the table below.
| Parameter | Value | Source |
| a | 16.119(3) Å | geoscienceworld.org |
| b | 22.472(4) Å | geoscienceworld.org |
| c | 9.551(2) Å | geoscienceworld.org |
| Space Group | Pnna | chula.ac.thiucr.org |
| Crystal System | Orthorhombic | chula.ac.thvedantu.com |
Metastable Monoclinic Polymorphs and Their Formation Pathways
Recent research has identified a metastable monoclinic polymorph of carnallite. nih.govnih.gov This form is not typically found in nature and was discovered during laboratory crystallization studies of potassium-magnesium-chloride brines. nih.gov The monoclinic form crystallizes with the space group C2/c. iucr.orgnih.gov
The formation of this metastable phase occurs under specific conditions. For instance, the evaporation of synthetic brines with high magnesium chloride concentrations at room temperature can initially lead to the formation of square, plate-like monoclinic crystals. iucr.orgresearchgate.net However, these crystals are unstable and tend to dissolve over time, with the more stable pseudo-hexagonal orthorhombic form crystallizing subsequently. iucr.orgresearchgate.net
The lattice parameters for the metastable monoclinic carnallite are distinct from the orthorhombic form, as detailed in the table below.
| Parameter | Value | Source |
| a | 9.251(2) Å | iucr.orgnih.gov |
| b | 9.516(2) Å | iucr.orgnih.gov |
| c | 13.217(4) Å | iucr.orgnih.gov |
| β | 90.06(2)° | iucr.orgnih.gov |
| Space Group | C2/c | iucr.orgnih.gov |
| Crystal System | Monoclinic | nih.govnih.gov |
Structural Relationships within the Carnallite Family and Isomorphous Compounds
Carnallite belongs to a family of structurally similar double salts with the general formula MX·M′X₂·6H₂O, where M is a large monovalent cation, M′ is a small divalent cation, and X is a halide anion (Cl⁻, Br⁻, or I⁻). iucr.orgnih.gov Many of these compounds, with the exception of those where M is K⁺ or Li(H₂O)⁺, crystallize in a monoclinic lattice. nih.gov
The structures of the carnallite family are often described as being perovskite-like. iucr.orgiucr.org This involves the halide anions forming an octahedral arrangement around the monovalent cations. These octahedra are linked at their corners, creating a cubic lattice with large holes. iucr.orgiucr.org The divalent hydrated cations, such as Mg(H₂O)₆²⁺, occupy these large, 12-fold coordinated holes. iucr.orgiucr.org The six water molecules of the hydrated cation can form up to twelve hydrogen bonds with the surrounding halide anions. iucr.orgiucr.org
The potassium-magnesium-chloride carnallite can form mixed crystals with other members of the family, such as ammonium (B1175870) magnesium chloride ((NH₄)Cl·MgCl₂·6H₂O) and potassium magnesium bromide (KBr·MgBr₂·6H₂O). iucr.orgiucr.org The introduction of even small amounts of ammonium or bromide can cause the crystal structure to shift from orthorhombic to monoclinic. iucr.org This highlights the fine balance of ionic sizes and interactions that determines the final crystal structure. The structure of the monoclinic form of carnallite is isomorphous with other carnallite-type compounds like NH₄Cl·MgCl₂·6H₂O. iucr.orgnih.govnih.gov
Coordination Environments within the Crystal Lattices
Magnesium Ion Coordination with Water Molecules
In the crystal lattice of carnallite, the magnesium ion is not directly bonded to the chloride ions. wikipedia.orgvedantu.com Instead, it is octahedrally coordinated to six water molecules, forming the [Mg(H₂O)₆]²⁺ complex cation. wikipedia.orgassignmentpoint.com These water molecules act as charge transmitters, bridging the interaction between the magnesium and chloride ions. wikipedia.orggeoscienceworld.org The interatomic distances between the central magnesium ion and the oxygen atoms of the coordinating water molecules are quite consistent.
| Interaction | Interatomic Distance Range (nm) | Average Interatomic Distance (nm) | Source |
| Mg - H₂O | 0.204 - 0.209 | 0.2045 | wikipedia.orgassignmentpoint.com |
Potassium and Chloride Anion Interatomic Distances and Orientations
The potassium ions in the carnallite structure are coordinated to six chloride anions, forming KCl₆ octahedra. wikipedia.orgassignmentpoint.com These octahedra link together to form a three-dimensional network. wikipedia.org The chloride anions, in turn, are each coordinated to two potassium cations and four water molecules. wikipedia.orgvedantu.com This arrangement ensures charge balance within the crystal lattice. Each chloride anion receives a +1/6 charge from each of the two neighboring potassium ions and a +1/6 charge from each of the four water molecules, balancing its -1 charge. wikipedia.org
The interatomic distances between the potassium and chloride ions have been measured and are presented in the following table.
| Interaction | Interatomic Distance Range (nm) | Average Interatomic Distance (nm) | Source |
| K - Cl | 0.317 - 0.331 | 0.324 | wikipedia.orgassignmentpoint.com |
Structural Stability and Energetic Considerations in Solid Phases
The stability of solid this compound phases is governed by a complex interplay of thermodynamic and kinetic factors. Energetic considerations, such as lattice energy and Gibbs free energy of formation, determine the intrinsic stability of a particular crystal structure, while factors like temperature and pressure can induce phase transitions and decomposition reactions.
Research into the energetic properties of these compounds is crucial for applications ranging from industrial chemical processes to geological interpretations of evaporite deposits. The free energy of formation for various double salts, including KMgCl₃, has been determined using techniques like solid-state electromotive force (EMF) measurements. iaea.org These values provide fundamental data for understanding phase equilibria and the kinetics of solid-state reactions. iaea.org
One of the most common this compound phases is carnallite (KMgCl₃·6H₂O). Its stability is significantly influenced by its water of hydration. The dehydration of carnallite is a key consideration in its processing and for its potential use in thermochemical energy storage. uni-hamburg.de Studies have shown that the dehydration and rehydration cycle of carnallite is reversible, making it a promising material for storing low-temperature heat. uni-hamburg.de The enthalpy of hydration for the KMgCl₃·2H₂O to KMgCl₃·6H₂O transition is slightly higher than that for the hydration of MgCl₂·2H₂O, indicating favorable energetics for the reformation of carnallite. uni-hamburg.de
The thermal stability of carnallite is pressure-dependent. Experimental investigations have revealed that as pressure increases, the decomposition temperature of carnallite shifts to higher values, assuming the decomposition atmosphere is not removed. iaea.org For instance, at approximately 40 bar, the constitutional water is released from the carnallite lattice at about 139°C, and at 100 bar, this occurs at around 145°C. iaea.org This is a significant increase from the decomposition temperatures observed in open systems under atmospheric pressure. iaea.org
In anhydrous mixed salt systems of MgCl₂ and KCl, different phases such as KMgCl₃ and K₂MgCl₄ can form. acs.org The structural transformation between these phases involves significant changes in the ionic coordination of the chloride ions, which in turn affects the thermophysical properties of the material. acs.org As the concentration of MgCl₂ increases in MgCl₂-KCl mixtures, a structural evolution from KCl to K₂MgCl₄ and then to KMgCl₃ occurs, leading to changes in the Cl⁻ ionic coordination from 6-fold to 5-fold or 4-fold geometries. acs.org
The tables below summarize key energetic and stability data for relevant this compound phases.
Table 1: Energetic Properties of Selected this compound Compounds
| Compound | Property | Value | Notes |
| KMgCl₃ | Free Energy of Formation (ΔGf) | Determined | Measured using solid-state EMF techniques at 400 and 450°C. iaea.org |
| KMgCl₃·6H₂O (Carnallite) | Enthalpy of Hydration | Slightly higher than MgCl₂·2H₂O | Refers to the rehydration from KMgCl₃·2H₂O. uni-hamburg.de |
| KMgCl₃·6H₂O (Carnallite) | Lattice Energy | Data available | iem.ac.ru |
Table 2: Thermal Stability of Carnallite (KMgCl₃·6H₂O)
| Condition | Decomposition Temperature | Reference |
| ~40 bar pressure | ~139°C | iaea.org |
| ~100 bar pressure | ~145°C | iaea.org |
| Atmospheric pressure (open system) | 80 to 110°C | iaea.org |
| Dehydration for thermochemical storage | Can be achieved at 100°C | uni-hamburg.de |
Thermodynamic and Phase Equilibrium Studies of Magnesium Potassium Chloride Systems
Solid-Liquid Phase Equilibria in Multicomponent Aqueous Systems
The solid-liquid phase equilibria in aqueous systems containing magnesium and potassium chlorides are complex and have been the subject of numerous investigations. These studies are essential for designing and controlling crystallization processes for salt production and separation.
The ternary system composed of potassium chloride (KCl), magnesium chloride (MgCl₂), and water (H₂O) is a foundational system for understanding more complex brines. The phase diagram of this system is characterized by the crystallization fields of KCl, magnesium chloride hexahydrate (MgCl₂·6H₂O), and the double salt carnallite (B72600) (KCl·MgCl₂·6H₂O). acs.orgresearchgate.net The relative sizes of these crystallization fields are temperature-dependent. acs.org
Studies have been conducted at various temperatures, including 298.15 K, 323.15 K, and 348.15 K, to determine the solubility isotherms and the nature of the solid phases in equilibrium with the saturated solutions. acs.orgacs.orgresearchgate.net At 298.15 K, the metastable phase diagram features two invariant points, three univariant curves, and the three aforementioned crystallization fields. acs.org As the temperature increases, the crystallization region of carnallite tends to expand. For instance, at 323.15 K, the system still presents two invariant points and three crystallization fields corresponding to KCl, MgCl₂·6H₂O, and carnallite. researchgate.netresearchgate.net The formation of carnallite is a significant feature of this system across a range of temperatures. acs.orgacs.org
Table 1: Invariant Points in the KCl + MgCl₂ + H₂O System at 298.15 K This table is interactive. Click on the headers to sort the data.
| Invariant Point | Equilibrium Solid Phases | Liquid Phase Composition (mass %) |
|---|---|---|
| E1 | KCl, KCl·MgCl₂·6H₂O | Data not available in sources |
| E2 | MgCl₂·6H₂O, KCl·MgCl₂·6H₂O | Data not available in sources |
Data derived from qualitative descriptions in search results. acs.orgresearchgate.net
The addition of other ions, such as sodium (Na⁺) and sulfate (B86663) (SO₄²⁻), to the ternary system leads to more complex quaternary systems. The K⁺, Mg²⁺, Na⁺//Cl⁻–H₂O system has been studied to understand the co-crystallization of salts like halite (NaCl) and sylvite (KCl) alongside magnesium chloride minerals. Phase equilibrium studies of the KCl-NaCl-MgCl₂-H₂O quaternary system at 15°C have identified crystallization regions for KCl, NaCl, MgCl₂·6H₂O, and the double salt carnallite (KCl·MgCl₂·6H₂O). sioc-journal.cn
The K⁺, Mg²⁺//Cl⁻, SO₄²⁻–H₂O system is particularly relevant to the processing of natural brines and potash deposits. The phase diagram for this system includes crystallization fields for various salts, including schoenite (K₂SO₄·MgSO₄·6H₂O), leonite (K₂SO₄·MgSO₄·4H₂O), and kainite (B13781102) (KCl·MgSO₄·3H₂O), in addition to KCl and MgCl₂ hydrates. The presence of sulfate ions significantly alters the phase relationships, leading to the formation of these potassium-magnesium sulfate salts.
Quinary systems, such as Na, K, Mg//Cl, SO₄–H₂O, are crucial for modeling the geochemical processes that occur during the evaporation of seawater and the formation of marine evaporite deposits. sci-hub.seresearchgate.net These systems are highly complex, with numerous solid phases that can crystallize. A study of the Na, K, Mg//Cl, SO₄−H₂O system at 25 °C revealed 16 quinary invariant points, 45 univariant curves, and 43 divariant fields. sci-hub.se The solid phases in equilibrium can include halite, sylvite, carnallite, epsomite (MgSO₄·7H₂O), kainite, leonite, and schoenite, among others. sci-hub.sescribd.com The investigation of these systems helps in predicting the sequence of salt precipitation from evaporating brines. researchgate.net The translation method is a common approach to construct the complex phase diagrams of these quinary systems. sci-hub.seresearchgate.net
Determination of Invariant Points, Univariant Curves, and Crystallization Fields
The phase behavior of multicomponent salt systems is graphically represented by phase diagrams that delineate crystallization fields, univariant curves, and invariant points.
Crystallization fields are regions in the phase diagram where a single solid phase is in equilibrium with the liquid phase. In the KCl-MgCl₂-H₂O system, these correspond to the saturation surfaces of KCl, MgCl₂·6H₂O, and carnallite. acs.orgresearchgate.net
Univariant curves represent the compositions of solutions that are saturated with two solid phases. For example, in the KCl-MgCl₂-H₂O system, a univariant curve separates the crystallization fields of KCl and carnallite, and another separates carnallite and MgCl₂·6H₂O. researchgate.netresearchgate.net
Invariant points are points on the phase diagram where the liquid phase is in equilibrium with three solid phases. In the ternary KCl-MgCl₂-H₂O system, two such points exist at a given temperature and pressure. acs.orgresearchgate.net
In more complex quaternary and quinary systems, the number of invariant points and univariant curves increases significantly. For instance, the quaternary system Mg²⁺, K⁺//Cl⁻, B₄O₇²⁻-H₂O at 288 K has three invariant points and seven univariant curves, with five crystallization fields. pku.edu.cn The quinary Na, K, Mg//Cl, SO₄−H₂O system at 25 °C is characterized by 16 invariant points where four solid phases coexist with the solution. sci-hub.se
Table 2: Geometrical Figures in the Na, K, Mg//Cl, SO₄–H₂O System at 25 °C This table is interactive. Click on the headers to sort the data.
| Geometrical Figure | Number | Description |
|---|---|---|
| Invariant Points | 16 | Liquid in equilibrium with four solid phases |
| Univariant Curves | 45 | Liquid in equilibrium with three solid phases |
| Divariant Fields | 43 | Liquid in equilibrium with two solid phases |
Data sourced from Tursunbadalov et al. (2019). sci-hub.se
Modeling of Phase Diagrams and Solubility Behavior
Predictive thermodynamic models are essential for calculating phase equilibria and solubility in complex electrolyte solutions, reducing the need for extensive experimental work. The Pitzer model is a widely used semi-empirical approach for this purpose. researchgate.net This model uses ion-interaction parameters to calculate the activity coefficients of ions in concentrated solutions, which can then be used to predict solubilities and construct phase diagrams. researchgate.netacs.org
The Pitzer equations have been successfully applied to model the KCl-MgCl₂-H₂O ternary system, as well as more complex quaternary and quinary systems. researchgate.netmendeley.com By fitting the model to experimental data, mixing parameters (such as θ and ψ) can be determined, which account for interactions between different cations and anions in the solution. researchgate.netresearcher.life These models can predict the composition of crystallized salts during processes like evaporation and cooling of multicomponent brines. mendeley.comresearchgate.net The CALPHAD (CALculation of PHAse Diagrams) method is another powerful approach used for thermodynamic assessment of such systems. osti.gov
Influence of Ionic Strength and Specific Ion Interactions on Equilibria
The solubility of salts in multicomponent systems is significantly affected by the total ionic strength of the solution and by specific interactions between the various ions present. In the KCl-MgCl₂-H₂O system, the solubility of KCl decreases with increasing MgCl₂ concentration, a phenomenon known as the salting-out effect. This is due to the strong hydration of Mg²⁺ ions, which reduces the amount of free water available to dissolve KCl.
The Pitzer model explicitly accounts for these effects through its binary and ternary interaction parameters. researchgate.net The binary parameters (β⁽⁰⁾, β⁽¹⁾, β⁽²⁾, and Cᵠ) describe the interactions in a single-electrolyte solution, while the ternary parameters (θ and ψ) account for the interactions in mixed-electrolyte solutions. researchgate.netresearcher.life These parameters are crucial for accurately modeling the non-ideal behavior of these solutions at high ionic strengths and for predicting the phase equilibria. Studies on the volumetric properties of these solutions also provide insights into the ion-ion and ion-solvent interactions that govern the thermodynamic behavior of the system. researcher.liferesearchgate.net
Computational Chemistry and Molecular Simulation Approaches
First-Principles Molecular Dynamics Simulations of Molten Magnesium Chloride-Potassium Chloride Mixtures
First-principles molecular dynamics (FPMD), which is founded on density functional theory (DFT), provides a robust method for simulating molten salt systems without relying on empirical potentials. researchgate.netfrontiersin.org This approach has been successfully applied to study MgCl₂-KCl fused salts, offering deep insights into their high-temperature behavior. researchgate.nethalide-crylink.com These simulations are computationally intensive but yield accurate data on thermodynamic and kinetic properties, as well as structural features. researchgate.nethalide-crylink.com
FPMD simulations have been instrumental in elucidating the microstructural evolution of molten MgCl₂-KCl mixtures as a function of composition and temperature. researchgate.nethalide-crylink.com Studies reveal that the local coordination geometry around the magnesium (Mg²⁺) ion is highly dependent on the concentration of magnesium chloride. halide-crylink.com In potassium chloride (KCl) rich compositions, Mg²⁺ predominantly adopts a tetrahedral coordination with chlorine (Cl⁻) ions, forming [MgCl₄]²⁻ complexes. acs.org As the concentration of MgCl₂ increases, the structure transitions towards a distorted octahedral geometry, with Mg²⁺ ions sharing Cl⁻ anions to form extended chain-like or network structures. researchgate.nethalide-crylink.comrsc.org
This structural evolution is analyzed through several metrics:
Radial Distribution Functions (RDFs): These functions show the probability of finding one ion at a certain distance from another, revealing changes in bond lengths and coordination shells with varying composition. halide-crylink.com
Coordination Numbers (CNs): The average number of nearest neighbors around an ion changes with composition. For instance, the CN of Cl⁻ around Mg²⁺ shifts from approximately 4 towards 5 or 6 as MgCl₂ content increases. acs.org
Bond Angle Distributions: Analysis of Cl-Mg-Cl bond angles confirms the shift from tetrahedral (angles around 109.5°) to octahedral geometries (angles around 90° and 180°). halide-crylink.com
Structural Factors: These provide information about the medium-range order in the melt, indicating that features like charge alternation are influenced by temperature and composition. researchgate.net
Simulations indicate that in KCl-richer compositions, an equilibrium exists between isolated [MgCl₄]²⁻ monomers and dimers. halide-crylink.com The addition of MgCl₂ promotes the polymerization of these units into larger networks. halide-crylink.com Furthermore, the Cl⁻ anions in the first coordination shell of Mg²⁺ become more dynamic in melts with higher MgCl₂ concentrations. halide-crylink.com
FPMD simulations allow for the theoretical estimation of key thermophysical properties essential for applications like thermal energy storage in concentrated solar power (CSP) systems. halide-crylink.comfrontiersin.orgresearchgate.net These simulations can accurately predict properties over a range of temperatures, complementing and sometimes substituting for complex high-temperature experiments. frontiersin.orgresearchgate.netosti.gov
Simulated properties for the MgCl₂-KCl eutectic mixture (approximately 32-68 mol%) show good agreement with experimental data. researchgate.netresearchgate.net Key properties investigated include:
Density: Calculated densities for molten MgCl₂-KCl mixtures show a trend of increasing with higher MgCl₂ concentration. halide-crylink.com FPMD simulations slightly underestimate experimental values, with deviations typically less than 4%, a discrepancy attributed to the exchange-correlation functional used in the DFT calculations. halide-crylink.com
Viscosity: Shear viscosity can be deduced from ion self-diffusion coefficients. halide-crylink.comresearchgate.net These calculated values are crucial for understanding fluid dynamics in heat transfer applications.
Diffusion Coefficients: The self-diffusion coefficients of Mg²⁺, K⁺, and Cl⁻ ions are obtained directly from the simulations, providing insight into ionic mobility and the mechanisms of mass transport in the melt. researchgate.net
Thermal Conductivity: This property can also be evaluated from FPMD simulations and shows satisfactory agreement with experimental results. halide-crylink.com
| Property | Composition (mol% MgCl₂) | Temperature (K) | Calculated Value | Source |
|---|---|---|---|---|
| Density | 22.22 | 1073 | 1.470 g/cm³ | halide-crylink.com |
| Density | 33.33 | 1073 | 1.501 g/cm³ | halide-crylink.com |
| Density | 50.00 | 1073 | 1.528 g/cm³ | halide-crylink.com |
| Density | 80.00 | 1073 | 1.594 g/cm³ | halide-crylink.com |
| Shear Viscosity (Eutectic) | 32 | 1073 | Lower than experimental values | researchgate.net |
| Thermal Conductivity (Eutectic) | 32 | 1073 | Slightly lower than experimental values | researchgate.net |
Molecular Dynamics Simulations of Aqueous Magnesium Potassium Chloride Solutions
Classical Molecular Dynamics (MD) simulations are well-suited for studying the behavior of ions in aqueous solutions, providing insights into solvation structures and dynamic properties over longer timescales than FPMD. researchgate.netcore.ac.uk These simulations have been used to analyze electrolytes containing mixtures of monovalent (K⁺) and divalent (Mg²⁺) cations. researchgate.net
The presence of ions significantly alters the dielectric properties of water. MD simulations and experimental studies using dielectric relaxation spectroscopy (DRS) show that the static dielectric constant of the solution decreases as the salt concentration increases. researchgate.netmdpi.com This phenomenon, known as dielectric decrement, is due to the strong electric fields of the ions, particularly the high-charge-density Mg²⁺ ion, which aligns water molecules in its hydration shells, restricting their ability to reorient with an external electric field. researchgate.netresearchgate.net
Key findings from these studies include:
Dielectric Constant: The static dielectric constant and relaxation times of aqueous MgCl₂ solutions decrease with increasing concentration. researchgate.net
Solvation Shells: Mg²⁺ is strongly hydrated, immobilizing a significant number of water molecules. acs.org MD simulations and experimental data suggest a first hydration shell containing approximately six water molecules. core.ac.uk These water molecules have a much slower exchange rate with the bulk water compared to those around K⁺. scispace.com
Ion Pairing: In aqueous solutions, ions can exist as fully solvated ions or form various types of ion pairs (e.g., solvent-shared or contact ion pairs). acs.org For MgCl₂, evidence for contact ion pairs is minimal, consistent with the strong hydration of the Mg²⁺ cation. acs.org
Cooperative Interactions: Ions can perturb water molecules beyond their first hydration shell, indicating distinct ion-water cooperative interactions. researchgate.net
| Property | Concentration (mol/L) | Experimental/Simulated Value | Source |
|---|---|---|---|
| Static Dielectric Constant (ε₀) | Decreases with concentration | Qualitative observation | researchgate.net |
| Main Relaxation Time (τ₁) | Decreases with concentration | Qualitative observation | researchgate.net |
| Immobilized Water Molecules | Up to ~1.8 | ~20 per Mg²⁺ (on DRS timescale) | acs.org |
| First Shell Hydration Number | 1.1 (molal) | 5.9 (from MD simulation) | core.ac.uk |
Magnesium and potassium ions are crucial for the structure and function of biomolecules like nucleic acids (DNA and RNA). scispace.comillinois.edu MD simulations are used to model the competitive binding of these ions to negatively charged phosphate (B84403) groups on the biomolecule backbone. researchgate.net Accurately modeling these interactions is challenging, as the outcome is highly sensitive to the force field parameters used in the simulation. illinois.edunih.gov
Research in this area has revealed:
Force Field Accuracy: Standard biomolecular force fields have shown artifacts in describing cation-DNA interactions, leading to disagreements with experimental data regarding DNA arrangement and pressure in condensed arrays. illinois.eduresearchgate.net
Parameter Optimization: Significant effort has been dedicated to improving force field parameters for ions like Mg²⁺ and K⁺. illinois.edunih.gov This involves tuning parameters to reproduce experimental data such as osmotic pressure and solvation free energies to better balance ion-water and ion-biomolecule interactions. researchgate.netnih.gov
Competitive Binding: Mg²⁺, with its +2 charge and small ionic radius, interacts very strongly with both water and the phosphate groups of nucleic acids. scispace.com It is more effective than monovalent ions like K⁺ at stabilizing the tertiary structure of RNA. scispace.com Simulations help to understand how these ions compete for binding sites and how their relative concentrations influence the conformational stability of biomolecules.
Density Functional Theory (DFT) Applications for Structural and Electronic Properties
Density Functional Theory (DFT) is a fundamental quantum mechanical modeling method used to investigate the electronic structure and properties of materials from first principles. tandfonline.comnih.gov It is the theoretical foundation for the FPMD simulations discussed in section 5.1. frontiersin.org Beyond its use in dynamics, DFT is employed to calculate static properties of materials like this compound and related compounds. nih.gov
Applications of DFT in this context include:
Structural Optimization: DFT is used to find the most stable geometric arrangement of atoms in a crystal lattice by minimizing the total energy of the system. nih.gov This provides theoretical values for lattice parameters and bond lengths.
Electronic Properties: DFT calculations can determine the electronic structure, such as the electronic density and band gap of a material. nih.govresearchgate.net For an ionic salt like MgCl₂-KCl, the band gap is expected to be large, confirming its insulating nature.
Vibrational Properties: The vibrational frequencies of a material can be computed, which can then be compared with experimental spectroscopic data (e.g., Raman or IR spectra) to validate the theoretical model. mdpi.com
Thermodynamic Stability: DFT can be used to calculate formation energies, which indicate the thermodynamic stability of a compound. nih.gov
| Property | System | Finding/Calculated Value | Source |
|---|---|---|---|
| Structural & Thermodynamic Stability | NaMgCl₃ (Perovskite) | Formation energy calculated to confirm chemical stability. | nih.gov |
| Electronic Structure | NaMgCl₃ (Perovskite) | Total energy, electronic density, and wavefunction determined. | nih.gov |
| Band Gap | Mg-doped β-tricalcium phosphate | Calculated band gap of 3.4 eV, agreeing with experimental values. | researchgate.net |
| Cell Voltage (for battery application) | Mg²⁺ interacting with B₂₄N₂₄ nanocapsule | Calculated based on total energy differences from DFT. | mdpi.com |
Coarse-Grained Langevin Molecular Dynamics for Salt-Dependent Macromolecular Interactions
Coarse-grained (CG) modeling, coupled with Langevin dynamics, has emerged as a powerful computational approach to investigate the influence of ionic environments on the structure and interaction of macromolecules over length and time scales inaccessible to all-atom simulations. acs.org This methodology simplifies complex biological systems by representing groups of atoms as single interaction sites, or "beads," significantly reducing the computational cost. nih.gov The Langevin dynamics framework further approximates the effects of the solvent as a continuous viscous medium, introducing stochastic and frictional forces, while explicitly modeling the electrostatic interactions with ions, which is crucial for understanding salt-dependent phenomena. nih.gov
The accurate representation of ions such as potassium (K⁺) and magnesium (Mg²⁺) is critical, as these cations play distinct and vital roles in biological processes, including the folding and stabilization of nucleic acids and proteins, and the assembly of large macromolecular complexes. aip.orgfrontiersin.org To this end, specialized CG force fields have been developed and extended to include parameters for these biologically significant ions, often derived from all-atom simulations to ensure physical accuracy. frontiersin.org
Detailed Research Findings
Research employing CG Langevin dynamics has provided significant insights into how magnesium and potassium chlorides modulate macromolecular interactions, particularly in the context of chromatin structure and dynamics. One area of focus has been the aggregation of nucleosome core particles (NCPs), the fundamental repeating units of chromatin.
A notable study utilized CG molecular dynamics simulations to explore the condensation of NCPs in various salt conditions. nih.gov In these simulations, the NCP was modeled as a charged sphere representing the DNA and histone core, with flexible, charged strings for the histone tails. The simulations explicitly included mobile K⁺ and Mg²⁺ ions to investigate their differential effects on NCP aggregation. nih.gov
The findings demonstrated a strong dependence of NCP aggregation on both the type and concentration of the salt. In the absence of added salt (beyond the counterions to neutralize the NCP charge), the NCPs remained dispersed. The introduction of potassium chloride (KCl) at physiological concentrations induced aggregation, while the presence of divalent magnesium ions (Mg²⁺) led to the formation of much denser and more stable aggregates, even at lower concentrations. nih.gov This is attributed to the more effective charge screening and the potential for ion bridging provided by the divalent magnesium ions compared to the monovalent potassium ions.
The table below summarizes the qualitative findings from these simulations, illustrating the impact of different salt conditions on the aggregation state of NCPs.
| Salt Condition | Ion Concentrations | Observed Macromolecular Interaction |
| Salt-Free | 1480 K⁺ (neutralizing ions) | Dispersed NCPs |
| Low Salt | 320 KCl (8.3 mM) + 1480 K⁺ | Occasional NCP association |
| Normal Salt | 2520 KCl (65.4 mM) + 1480 K⁺ | Significant NCP aggregation |
| Magnesium Salt | 160 MgCl₂ (4.15 mM) + 740 Mg²⁺ | Dense and stable NCP aggregates |
Further refinement of CG models for nucleosome arrays has allowed for a more quantitative analysis of chromatin fiber compaction as a function of salt concentration. In one such study, the radius of gyration (Rg), a measure of the compactness of the structure, was calculated for nucleosome arrays at varying salt concentrations. aip.org These simulations revealed that the compaction of the chromatin fiber is exquisitely sensitive to the ionic environment.
The results showed a non-monotonic dependence of the radius of gyration on the salt concentration, with a minimum Rg (indicating maximum compaction) observed at around 50 mM NaCl. aip.org This behavior highlights the complex interplay between electrostatic repulsion between the negatively charged DNA backbones and the screening and bridging effects of the cations. The table below presents data extracted from the graphical results of this study to illustrate the salt-dependent compaction of the nucleosome array.
| Salt Concentration (mM NaCl) | Radius of Gyration (Rg) (nm) |
| 10 | ~13.5 |
| 50 | ~12.0 |
| 100 | ~12.5 |
| 150 | ~13.0 |
These studies underscore the utility of Coarse-Grained Langevin Molecular Dynamics in elucidating the fundamental principles governing salt-dependent macromolecular interactions. By systematically varying the concentrations of ions like magnesium and potassium, researchers can gain detailed insights into how the ionic environment fine-tunes the structure, stability, and assembly of complex biological systems.
Advanced Analytical and Spectroscopic Characterization of Magnesium Potassium Chloride
X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Determination
X-ray diffraction (XRD) is a fundamental technique for the analysis of crystalline materials like magnesium potassium chloride. It allows for the identification of the specific crystalline phase and the precise determination of its lattice parameters.
Powder X-ray diffraction (PXRD) is extensively used for the characterization of bulk samples of this compound. chula.ac.thresearchgate.netchula.ac.th This technique involves irradiating a powdered sample with X-rays and analyzing the resulting diffraction pattern. The pattern is a fingerprint of the crystalline phases present in the sample. researchgate.netresearchgate.net
For synthetic carnallite (B72600), PXRD confirms the presence of the orthorhombic crystal structure. chula.ac.thresearchgate.net Analysis of the diffraction peaks allows for the calculation of the interplanar spacing (d), full width at half maximum (FWHM), and peak intensities, which are then used to determine the lattice parameters. chula.ac.thresearchgate.net Studies have reported lattice parameters for carnallite that are in good agreement with standard values, confirming the successful synthesis of the material. chula.ac.thresearchgate.net For instance, one study reported lattice parameters of a = 9.598 Å, b = 16.141 Å, and c = 22.519 Å, with a space group of Pnna and a unit cell volume of 3488.67 ų. chula.ac.th Another study found similar values of a = 9.575 Å, b = 16.155 Å, and c = 22.526 Å, with a unit cell volume of 3485.04 ų. researchgate.net These PXRD studies are crucial for quality control in industrial processes that involve the crystallization of carnallite. chula.ac.th
Table 1: Lattice Parameters of Orthorhombic Carnallite from PXRD Studies
| Study | a (Å) | b (Å) | c (Å) | Space Group | Unit Cell Volume (ų) |
|---|---|---|---|---|---|
| Podder et al. (2013) chula.ac.th | 9.598 | 16.141 | 22.519 | Pnna | 3488.67 |
| Podder et al. researchgate.net | 9.575 | 16.155 | 22.526 | Pnna | 3485.04 |
| WWW-MINCRYST iem.ac.ru | 16.1190 | 22.4720 | 9.5500 | Pnna | 3459.26 |
For a more precise determination of the crystal structure, single-crystal X-ray diffraction is employed. This technique provides detailed information about the atomic arrangement within the crystal lattice. The structure of carnallite has been refined using single-crystal X-ray diffraction data, confirming its orthorhombic system and the space group Pnna. iem.ac.rugeoscienceworld.org
The crystal structure of carnallite consists of a framework of face-sharing KCl₆ octahedra, with isolated [Mg(H₂O)₆]²⁺ octahedra occupying the voids within this framework. geoscienceworld.orgrruff.info The water molecules play a crucial role, acting as charge transmitters between the magnesium and chloride ions. geoscienceworld.orgrruff.info
Interestingly, studies have also revealed the existence of a metastable monoclinic polymorph of carnallite (space group C2/c) under specific brine conditions. iucr.org This monoclinic form has a distorted perovskite-like structure. iucr.org The lattice parameters for this monoclinic phase were determined to be a = 9.251 Å, b = 9.516 Å, c = 13.217 Å, and β = 90.06°. iucr.org
Table 2: Comparison of Orthorhombic and Monoclinic Carnallite Lattice Parameters
| Polymorph | a (Å) | b (Å) | c (Å) | β (°) | Space Group |
|---|---|---|---|---|---|
| Orthorhombic iem.ac.ru | 16.1190 | 22.4720 | 9.5500 | 90 | Pnna |
| Monoclinic iucr.org | 9.251 | 9.516 | 13.217 | 90.06 | C2/c |
Vibrational Spectroscopy for Molecular and Lattice Vibrations
Vibrational spectroscopy, including Raman and infrared (IR) techniques, provides valuable information about the molecular and lattice vibrations within this compound, both in its crystalline form and in aqueous solutions.
Raman spectroscopy is a powerful tool for studying the vibrational modes of carnallite. In the crystalline state, Raman spectra show distinct peaks corresponding to the vibrations of the water molecules and the Mg-O bonds within the [Mg(H₂O)₆]²⁺ octahedra. researchgate.netusra.edu A notable feature in the Raman spectrum of carnallite is a strong band around 3427 cm⁻¹, which is attributed to the stretching vibration of water. researchgate.netusra.edu Other significant shifts are observed at approximately 121 cm⁻¹ and 654 cm⁻¹. researchgate.netusra.edu The Raman spectrum of carnallite can exhibit changes with varying temperature and atmospheric conditions. researchgate.netusra.edu
In aqueous solutions of magnesium chloride, a distinct peak appears around 355 cm⁻¹, which is assigned to the Mg-O stretching motion of the hydrated Mg²⁺ cation. cas.czacs.org This indicates the formation of a stable [Mg(H₂O)₆]²⁺ complex with a near-octahedral symmetry, even in concentrated solutions. cas.czacs.org The presence of potassium chloride in the solution does not show unique Raman peaks but does influence the O-H stretching region of the water spectrum. ualberta.ca
Table 3: Key Raman Shifts for Carnallite
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~3427 | H₂O stretching vibration | researchgate.netusra.edu |
| ~654 | - | researchgate.netusra.edu |
| ~121 | - | researchgate.netusra.edu |
| ~355 (in aqueous MgCl₂ solution) | Mg-O stretching of [Mg(H₂O)₆]²⁺ | cas.czacs.org |
Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy are complementary techniques used to investigate the hydration and molecular interactions in this compound. The infrared spectrum of carnallite is dominated by the vibrations of the water molecules. The O-H stretching region (around 3000-3600 cm⁻¹) and the H-O-H bending region (around 1600 cm⁻¹) in the FTIR spectrum provide detailed information about the hydrogen bonding environment of the water molecules within the crystal lattice. akjournals.comnih.gov
NIR spectroscopy can also be used to study the hydration of carnallite. researchgate.net The absorption features in the NIR spectrum are related to the lattice hydration and the presence of hydroxyl groups. researchgate.net Studies have shown that the spectral absorption features of carnallite are highly reproducible and can be used to distinguish it from other minerals. researchgate.net In aqueous solutions, the presence of ions like Mg²⁺ and K⁺ perturbs the hydrogen bonding network of water, which can be observed as changes in the infrared spectrum. aip.orgresearchgate.net Specifically, MgCl₂ solutions show a significant enhancement in the SFG (Sum Frequency Generation) signal around 3300 cm⁻¹ at concentrations above 1 M, indicating a highly perturbed hydrogen bonding environment at the air/aqueous interface. pnas.org
Vibrational spectroscopy is instrumental in understanding the complex interactions between salts, water, and biological macromolecules like proteins. nih.govresearchgate.net The presence of salts such as magnesium chloride and potassium chloride alters the structure and hydration of proteins. nih.gov
A combination of NIR, FTIR, and Raman spectroscopy can elucidate these interactions. nih.govresearchgate.net Changes in the amide I region (1600-1700 cm⁻¹) of the FTIR spectrum reveal modifications in the protein's secondary structure upon the addition of salt. nih.govresearchgate.net These structural changes are linked to alterations in the protein's hydration affinity, which can be monitored through the water vibration bands in both FTIR and NIR spectra. nih.govresearchgate.net
Furthermore, Raman microspectroscopy has shown that cations like Mg²⁺ and K⁺ can affect the structures of aromatic amino acid residues differently, suggesting that cation-π interactions play a significant role in determining the final protein structure. nih.govresearchgate.net While both strongly and weakly hydrated cations can interact with the amide groups of the protein backbone, highly charged ions like Mg²⁺ are known to have strong interactions. cas.cz
Elemental Quantification Techniques
Accurate determination of the elemental makeup of this compound is fundamental to understanding its properties and purity. Several instrumental methods are employed for this purpose, each with its own set of principles and capabilities.
Atomic Absorption Spectrophotometry (AAS) and Atomic Emission Spectrometry (AES)
Atomic Absorption Spectrophotometry (AAS) and Atomic Emission Spectrometry (AES) are well-established techniques for determining the concentration of specific elements.
Atomic Absorption Spectrophotometry (AAS) quantifies the absorption of ground-state atoms in the gaseous state. unt.edu In the analysis of magnesium, a sample solution is aspirated into a flame, where it is atomized. latech.edu A light beam from a hollow cathode lamp containing magnesium is passed through the flame, and the amount of light absorbed by the atomized magnesium is proportional to its concentration. unt.edulatech.edu To mitigate interferences from other elements like aluminum, sodium, and potassium, a releasing agent such as lanthanum chloride is often added to the sample and standard solutions. nemi.govnemi.gov The analytical range for magnesium can be adjusted, with typical ranges being 0.01 to 5.0 mg/L and 2.5 to 50 mg/L. nemi.gov For potassium analysis, a standard solution can be prepared from potassium chloride (KCl). unt.eduepa.gov
Atomic Emission Spectrometry (AES) , particularly Microwave Plasma Atomic Emission Spectrometry (MP-AES), offers a safer and more cost-effective alternative to traditional flame-based methods. icpms.cz MP-AES utilizes a nitrogen-based plasma, which operates at a higher temperature than a typical flame, reducing chemical interferences. icpms.cz This technique has been shown to be effective for the analysis of macronutrients including potassium and magnesium. tandfonline.com While MP-AES demonstrates good agreement with other methods for many elements, studies have shown that for potassium, MP-AES may yield lower values compared to techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). tandfonline.com
Table 1: Comparison of AAS and AES for Elemental Analysis
| Feature | Atomic Absorption Spectrophotometry (AAS) | Atomic Emission Spectrometry (AES) |
| Principle | Measures the absorption of light by ground-state atoms. unt.edu | Measures the light emitted by excited atoms in a plasma. icpms.cz |
| Atomization Source | Flame or graphite (B72142) furnace. unt.edu | Microwave-induced plasma (nitrogen-based). icpms.cz |
| Interference Control | Requires releasing agents like lanthanum chloride to mask interferences. nemi.govnemi.gov | Higher temperature plasma minimizes chemical interferences. icpms.cz |
| Common Analytes | Magnesium, Potassium. nemi.govepa.gov | Potassium, Magnesium, and other macronutrients. tandfonline.com |
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful and widely used technique for the simultaneous multi-element analysis of various samples, including those containing magnesium and potassium. researchgate.netresearchgate.net The method involves introducing a liquid sample into a high-temperature argon plasma (6,000-10,000 K), which excites the atoms of the elements present. researchgate.net As these excited atoms relax to their ground state, they emit light at characteristic wavelengths for each element. The intensity of this emitted light is directly proportional to the concentration of the element in the sample. researchgate.net
ICP-OES offers high sensitivity, with detection limits in the sub-ppb range, and a wide linear dynamic range. icpms.cz It is known for its simplicity and rapid analysis capabilities, allowing for the determination of up to 70 elements simultaneously. researchgate.netmdpi.com For the analysis of magnesium and potassium, specific wavelengths are monitored. For instance, magnesium is often measured at 279.553 nm, while potassium can be measured at 766.491 nm or 769.897 nm depending on the concentration range. qasac-americas.org
Matrix effects, which are interferences caused by other components in the sample, can be a concern. rsc.orgrsc.org These can be mitigated through sample dilution, the use of internal standards, or by matching the matrix of the standard solutions to the samples. rsc.orgrsc.orgoiv.int
Table 2: Typical ICP-OES Operating Parameters for Magnesium and Potassium Analysis
| Parameter | Magnesium | Potassium |
| Wavelength (nm) | 279.553 qasac-americas.org | 766.491 (<0.500 mg/L), 769.897 (>0.500 mg/L) qasac-americas.org |
| Concentration Range (mg/L) | All qasac-americas.org | <0.500 to >0.500 qasac-americas.org |
Ion Chromatography (IC) for Anion and Cation Analysis
Ion Chromatography (IC) is a highly sensitive and selective technique for the determination of inorganic ions, making it well-suited for the analysis of magnesium, potassium, and chloride ions. nih.gov This form of liquid chromatography separates ions based on their interactions with a resin in a chromatographic column. carleton.edu An eluent is passed through the column, and the separated ions are detected, typically by a conductivity detector. nih.govcarleton.edu
IC offers several advantages, including short analysis times, high selectivity, small sample volume requirements, and cost-effectiveness. nih.gov It is capable of measuring concentrations in the parts-per-billion (ppb) range. carleton.edu For the simultaneous analysis of cations like magnesium and potassium, and anions like chloride, specific columns and eluents are used. nih.govmdpi.com For instance, a methanesulfonic acid eluent can be used for cation separation, while a sodium hydroxide (B78521) eluent is suitable for anions. nih.gov The retention times of the ions are used for identification, and the peak areas are proportional to their concentrations. carleton.edumdpi.com
Table 3: Example Ion Chromatography Conditions for Cation Analysis
| Parameter | Condition |
| Analytical Column | Dionex® IonPac® CS16 (250 × 5 mm) mdpi.com |
| Mobile Phase A | Methane sulfonic acid (6.7%, v/v) in Milli-Q water mdpi.com |
| Mobile Phase B | Milli-Q water mdpi.com |
| Flow Rate | 1.2 mL/min mdpi.com |
| Detection | Suppressed conductivity nih.gov |
Microstructural and Surface Characterization
Beyond elemental composition, understanding the physical structure and surface properties of this compound is crucial for many applications.
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) are powerful complementary techniques for microstructural and elemental analysis. iagi.or.idresearchgate.net
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography and morphology. rubiconscience.com.au A focused beam of electrons scans the surface of the sample, and the interactions between the electrons and the sample produce various signals, including secondary electrons and backscattered electrons, which are used to form an image. iagi.or.id This allows for the detailed visualization of crystal shapes, grain boundaries, and other microstructural features. researchgate.net
Energy Dispersive X-ray Spectroscopy (EDS) , often coupled with SEM, provides elemental analysis of the sample. rubiconscience.com.aucreative-biostructure.com The high-energy electron beam used in SEM excites atoms in the sample, causing them to emit X-rays with energies characteristic of each element present. creative-biostructure.com An EDS detector measures the energy of these X-rays, allowing for the qualitative and quantitative determination of the elemental composition of specific points or areas on the sample's surface. rubiconscience.com.aucreative-biostructure.com This is particularly useful for identifying the distribution of magnesium, potassium, and chlorine within the microstructure. rubiconscience.com.au
Table 4: Capabilities of SEM and EDS
| Technique | Information Provided |
| Scanning Electron Microscopy (SEM) | High-resolution surface imaging, morphology, topography, grain structure. researchgate.netrubiconscience.com.au |
| Energy Dispersive X-ray Spectroscopy (EDS) | Qualitative and quantitative elemental composition, elemental mapping. rubiconscience.com.aucreative-biostructure.com |
Laser-Induced Breakdown Spectroscopy (LIBS) for Elemental Mapping
Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid and minimally destructive atomic emission spectroscopy technique used for elemental analysis and mapping. scispace.comspiedigitallibrary.org A high-energy pulsed laser is focused onto the sample surface, creating a tiny, high-temperature plasma. scispace.com As the plasma cools, the excited atoms and ions within it emit light at their characteristic wavelengths. This light is collected and analyzed by a spectrometer to identify the elemental composition of the sample. scispace.comspectroscopyonline.com
One of the key advantages of LIBS is its ability to perform spatial elemental mapping. By scanning the laser across the sample surface, a two-dimensional or even three-dimensional map of the elemental distribution can be created. spectroscopyonline.comembrapa.br This is invaluable for assessing the homogeneity of magnesium and potassium within a sample of this compound. LIBS has been successfully used to quantify potassium and magnesium in various matrices. nih.gov The technique is fast and requires little to no sample preparation. spiedigitallibrary.orgembrapa.br
Table 5: Key Features of Laser-Induced Breakdown Spectroscopy (LIBS)
| Feature | Description |
| Principle | Atomic emission from a laser-induced plasma. scispace.com |
| Sample Preparation | Minimal to none required. spiedigitallibrary.org |
| Analysis Speed | Rapid, real-time analysis is possible. embrapa.br |
| Capability | Elemental analysis and spatial elemental mapping. spectroscopyonline.comembrapa.br |
Geochemical and Mineralogical Contexts of Magnesium Potassium Chloride
Formation Mechanisms of Evaporite Deposits
Evaporite deposits are sedimentary rocks formed from the chemical precipitation of minerals from a body of water that has undergone significant evaporation. wikipedia.org This process requires an environment where the rate of evaporation exceeds the rate of water inflow, typically in arid climates with restricted water circulation. wikipedia.org
Marine Evaporite Sequences and Mineral Precipitation Order
In marine environments, the formation of thick evaporite sequences often occurs in large, restricted basins with a connection to the open ocean that allows for the periodic influx of seawater. This replenishment is crucial, as the complete evaporation of a single 1000-meter column of seawater would only produce about 14-17 meters of evaporites, primarily halite. alexstrekeisen.it A reflux model suggests that repeated influxes of seawater into a basin, coupled with the outflow of dense, concentrated brines, can lead to the deposition of thick and mineralogically diverse evaporite sequences. ubc.ca
The precipitation of minerals from evaporating seawater follows a predictable sequence based on their respective solubilities. wikipedia.org As the volume of seawater decreases, the concentration of dissolved salts increases, leading to saturation and precipitation. The general order of mineral precipitation is as follows:
Carbonates (Calcite and Dolomite): These are the first to precipitate when about 50% of the water has evaporated. wikipedia.org
Sulfates (Gypsum and Anhydrite): These minerals begin to form when the water volume is reduced to about 20% of the original. wikipedia.org
Halite (Sodium Chloride): This common salt precipitates when only about 10% of the original water remains. wikipedia.org
Potassium and Magnesium Salts (Potash): This group includes the most soluble salts, which precipitate in the final stages of evaporation. Sylvite (KCl) typically precipitates before carnallite (B72600). wikipedia.orgrockidentifier.com Carnallite, a double chloride of potassium and magnesium, forms from the remaining magnesium-rich brine. wikipedia.org
Table 1: Mineral Precipitation Sequence from Marine Evaporation
| Percentage of Original Water Volume Remaining | Precipitating Minerals |
| ~50% | Calcite (CaCO₃), Dolomite (CaMg(CO₃)₂) |
| ~20% | Gypsum (CaSO₄·2H₂O), Anhydrite (CaSO₄) |
| ~10% | Halite (NaCl) |
| <10% | Sylvite (KCl), Carnallite (KMgCl₃·6H₂O), other Potash Salts |
Lacustrine Evaporite Environments and Brine Evolution
Non-marine, or lacustrine, evaporite deposits form in closed basins such as lakes, where water inflow from rivers and streams is exceeded by evaporation. annualreviews.org The mineralogy of lacustrine evaporites is often more complex and variable than that of marine deposits due to the diverse chemical compositions of the inflow waters, which are influenced by the geology of the surrounding drainage basin. annualreviews.orgresearchgate.net
The evolution of brines in these environments is governed by a series of "geochemical divides." The initial composition of the inflow water, particularly the relative proportions of calcium, magnesium, and bicarbonate, determines the evolutionary path of the brine as it concentrates. geological-digressions.comsaltworkconsultants.com The precipitation of calcite (the "calcite divide") is a critical first step. geological-digressions.com If the water is rich in sulfate (B86663), the subsequent precipitation of gypsum (the "gypsum divide") will further alter the brine's composition, leading to different suites of late-stage evaporite minerals. geological-digressions.com The final brines are typically rich in sodium and chloride, leading to the precipitation of halite. geological-digressions.com In specific brine compositions, further evaporation can lead to the formation of potassium and magnesium-bearing minerals like carnallite. researchgate.net
Natural Occurrence and Distribution of Carnallite
Carnallite is a relatively uncommon evaporite mineral because it is one of the last salts to precipitate from evaporating brines. wikipedia.orgrockidentifier.com Its presence indicates a high degree of evaporation and specific brine chemistry.
Global Deposits and Geological Ages
Significant deposits of carnallite are found in various locations around the world, often in association with major potash resources. wikipedia.orgrockidentifier.com These deposits are typically from the Paleozoic era, particularly the Devonian and Permian periods. wikipedia.org Notable global deposits include:
The Zechstein Basin, Germany: The type locality for carnallite is the Stassfurt deposit in Saxony-Anhalt, Germany. wikipedia.orgrockidentifier.com
The Perm Basin, Russia: This is a major source of carnallite. wikipedia.orgrockidentifier.com
North American Deposits: These include the Paradox Basin in Colorado and Utah, the Carlsbad deposits in New Mexico, and the Williston Basin in Saskatchewan, Canada. wikipedia.orgrockidentifier.com
The Dead Sea: Both Israel and Jordan extract potash from the Dead Sea by using evaporation pans to concentrate the brine until carnallite precipitates. wikipedia.org
Association with Other Evaporite Minerals (e.g., Sylvite, Halite)
Carnallite is consistently found in association with other evaporite minerals, reflecting its position in the precipitation sequence. wikipedia.org It is commonly found with:
Halite (NaCl): As the most abundant evaporite mineral, halite typically forms extensive beds beneath and intermingled with the more soluble potash salts. alexstrekeisen.itwindows.net
Sylvite (KCl): Sylvite and carnallite are the two most important potash minerals. rockidentifier.com In many deposits, there are distinct beds of sylvinite (a mixture of sylvite and halite) and carnallitite (a mixture of carnallite and halite). windows.netgeoscienceworld.org The relationship between these two can be complex, with evidence suggesting that in some cases, sylvite may form from the alteration of primary carnallite through the leaching of magnesium chloride. geoscienceworld.org
Other Potassium and Magnesium Salts: Carnallite is also found with a suite of other late-stage evaporite minerals, including kainite (B13781102), kieserite, and polyhalite. wikipedia.orgrockidentifier.com
Geochemical Signatures in Evaporites
The geochemical composition of evaporite minerals, including their elemental and isotopic signatures, provides valuable information about the conditions under which they formed. numberanalytics.comfiveable.me These signatures can be used to reconstruct ancient environments, including the composition of the parent brines and prevailing climate conditions. numberanalytics.comnumberanalytics.comgeoscienceworld.org
The study of trace elements within the crystal lattice of evaporite minerals can reveal details about the brine's evolution. For example, the distribution of bromide and rubidium in chloride minerals like halite, sylvite, and carnallite can help to distinguish between primary precipitation and later diagenetic alteration. geoscienceworld.org
Isotopic analysis is another powerful tool. fiveable.me Stable isotopes of oxygen and hydrogen in the water of hydration within minerals like carnallite can provide insights into the source of the water and the paleoclimatic conditions during evaporation. windows.netfiveable.me Sulfur and carbon isotopes in associated sulfate and carbonate minerals can indicate the sources of these elements and the biogeochemical processes occurring in the depositional environment. fiveable.me Strontium isotopes can help differentiate between marine and non-marine origins for the brines. fiveable.me
Retention of Geochemical Records of Parent Brines
Evaporite minerals, as chemical sediments, have the unique ability to preserve a direct record of the parent brines from which they precipitated. ethz.chmdpi.com This includes the chemical composition, ionic ratios, and stable isotope content of the ancient water bodies. mdpi.com The study of these minerals, particularly through the analysis of fluid inclusions trapped within their crystal lattices, allows for the reconstruction of past seawater chemistry. annualreviews.orgmdpi.com
Key information retained in magnesium potassium chloride minerals includes:
Major Ion Chemistry: The relative proportions of major ions such as K⁺, Mg²⁺, and SO₄²⁻ in fluid inclusions reflect the composition of the parent brine. mdpi.commdpi.com For example, studies of fluid inclusions in halite associated with potash deposits have revealed variations in brine chemistry over geological time, such as the transition between sulfate-rich and potassium-chloride-rich evaporite systems. windows.net
Trace Element Signatures: The concentrations of trace elements like bromine (Br), strontium (Sr), and rubidium (Rb) in the mineral lattice serve as powerful indicators of the brine's origin and evolution. Bromine content, for instance, can help distinguish between primary marine brines and those that have undergone subsequent dissolution and redeposition. mdpi.com
Paleosalinity: The salinity of the parent brine can be estimated from the freezing point depression of the fluid inclusions. nrc.gov This provides a quantitative measure of the degree of evaporation in the ancient basin.
The chemical composition of fluid inclusions from various evaporite deposits has been instrumental in understanding long-term changes in seawater chemistry. For instance, analyses suggest that the chemistry of Devonian seawater was different from that of modern seawater, leading to the precipitation of KCl-type evaporites instead of MgSO₄-type evaporites. windows.net
| Ion | Concentration Range (g/L) | Significance |
|---|---|---|
| K⁺ | 0.1 - 2.35 | Indicates the potassium content of the parent brine. mdpi.com |
| Mg²⁺ | 6.1 - 14.0 | Reflects the magnesium concentration, crucial for the formation of this compound minerals. mdpi.com |
| SO₄²⁻ | 4.5 - 18.2 | Provides information on the sulfate levels in the brine, influencing the type of evaporite minerals formed. mdpi.com |
Stable Isotope Analysis in Evaporite Formations
Stable isotope geochemistry is a powerful tool for deciphering the depositional and diagenetic history of evaporite formations. redalyc.org Isotopes of elements like oxygen (¹⁸O), hydrogen (deuterium, D), sulfur (³⁴S), and magnesium (²⁶Mg) within the mineral structure and in fluid inclusions provide clues about the origin of the water, precipitation temperatures, and post-depositional alteration processes.
Magnesium Isotopes (δ²⁶Mg): The isotopic composition of magnesium in marine evaporites like carnallite and kainite can be used to reconstruct the Mg budget of past oceans. ethz.chresearchgate.net The fractionation of Mg isotopes between the mineral and the brine is dependent on factors such as the mineral species and the coordination of water molecules in the crystal lattice. ethz.chresearchgate.net For example, the fractionation value (Δ²⁶Mg) for carnallite-brine is approximately +1.1‰, while for kainite-brine it is about -1.3‰. ethz.chresearchgate.net These distinct isotopic signatures allow for the quantification of geochemical processes within evaporitic basins. researchgate.net
Oxygen and Hydrogen Isotopes (δ¹⁸O and δD): The isotopic composition of water of hydration in minerals like carnallite can provide information about the origin and temperature of the parent brine. collectionscanada.gc.ca For instance, the hydrogen isotope fractionation between carnallite's hydration water and the brine is temperature-dependent. collectionscanada.gc.ca
Sulfur and Oxygen Isotopes in Sulfates (δ³⁴S and δ¹⁸O): In evaporite sequences containing sulfate minerals like kainite, the isotopic composition of sulfur and oxygen in the sulfate ion can indicate a marine or non-marine origin for the deposits. redalyc.orgmdpi.com Marine evaporites typically have δ³⁴S values that correspond to the seawater sulfate values of that geological period. mdpi.com
| Mineral | Formula | Δ²⁶Mg (mineral-brine) ‰ |
|---|---|---|
| Carnallite | KMgCl₃·6H₂O | +1.1 ethz.chresearchgate.net |
| Kainite | KMgClSO₄·3H₂O | -1.3 ethz.chresearchgate.net |
| Epsomite | MgSO₄·7H₂O | +0.59 ethz.chresearchgate.net |
| Bischofite | MgCl₂·6H₂O | +0.33 ethz.chresearchgate.net |
| Kieserite | MgSO₄·H₂O | -0.2 ethz.chresearchgate.net |
Fluid Inclusion Studies for Paleosalinity and Paleotemperature Reconstruction
Fluid inclusions are microscopic pockets of liquid and/or gas trapped within mineral crystals during their formation. nrc.gov These inclusions in evaporite minerals like halite, which often co-precipitates with this compound, are invaluable for reconstructing the physical and chemical conditions of ancient environments. ajsonline.orgnih.gov
Paleotemperature Reconstruction: The homogenization temperature (Th) of fluid inclusions, which is the temperature at which the vapor bubble disappears upon heating, provides an estimate of the temperature at which the mineral crystallized. nrc.govresearchgate.net Studies on fluid inclusions in halite from various geological periods have yielded paleotemperatures ranging from 21°C to over 100°C, reflecting different climatic conditions and depositional settings. researchgate.netmdpi.com For example, research on Cretaceous halite has revealed anomalously high paleobrine temperatures, which could be attributed to hothouse climate conditions, hydrothermal inputs, or intense solar heating. mdpi.com In some cases, the dissolution temperatures of daughter crystals like sylvite and carnallite within fluid inclusions in halite can also be used to estimate water temperatures. researchgate.netmdpi.com
Paleosalinity and Brine Composition: The chemical composition of the trapped brines within fluid inclusions can be analyzed directly, providing a snapshot of the ancient water chemistry. annualreviews.orgmdpi.commdpi.com Ultramicrochemical analysis allows for the determination of major ion concentrations, such as K⁺, Mg²⁺, and SO₄²⁻, with a certain degree of analytical error. mdpi.commdpi.com These data are crucial for understanding the evolution of brines and the precipitation sequence of different evaporite minerals. mdpi.com
| Geological Period/Location | Homogenization Temperature (Th) Range | Reference |
|---|---|---|
| Mid-Permian, Kansas | 21°C to 50°C | researchgate.net |
| Cretaceous, Khorat Basin | 57.9°C to 117.2°C (from daughter crystal dissolution) | mdpi.com |
| Middle Miocene, Carpathian Foredeep | Not specified, but used for environmental reconstruction | mdpi.com |
| Quaternary, Qarhan Salt Lake | 9.2°C to 28.9°C | nih.gov |
Diagenetic Processes Affecting this compound Minerals
Diagenesis refers to the physical, chemical, and biological changes that occur in sediments after their initial deposition and during and after their lithification, but before metamorphism. Evaporite minerals, including this compound, are particularly susceptible to diagenetic alteration due to their high solubility and reactivity. geoscienceworld.orgusgs.govscispace.com
Common diagenetic processes affecting these minerals include:
Dissolution and Reprecipitation: Incursions of less saline water, either from marine or continental sources, can lead to the dissolution of primary evaporite minerals. geoscienceworld.org Subsequent re-concentration of these brines can lead to the precipitation of secondary minerals. For example, the incongruent dissolution of carnallite or kainite can result in the formation of sylvite and a magnesium-rich brine. geoscienceworld.org
Mineral Transformations: Changes in temperature, pressure, and brine composition can cause one mineral to transform into another. A common transformation in potash deposits is the alteration of primary minerals like carnallite to secondary minerals such as sylvite. cambridge.org For instance, the incongruent melting of carnallite in the presence of kieserite can form kainite at temperatures below 72°C. cambridge.org
Cementation and Recrystallization: Evaporitic solutions can migrate through sediments and precipitate as cements, binding the grains together. geoscienceworld.org Existing minerals can also undergo recrystallization, where smaller crystals are replaced by larger ones, often altering the original sedimentary fabric. usgs.gov
Interaction with Clay Minerals: Clay minerals within evaporite sequences can play a significant role in diagenesis. The transformation of smectite to illite, for example, involves the fixation of potassium and can be influenced by the chemistry of the surrounding pore water. 2dgf.dk The presence of different clay minerals can also be associated with specific evaporite assemblages, indicating different diagenetic environments. geoscienceworld.org
Industrial and Resource Oriented Research on Magnesium Potassium Chloride
Extraction Technologies for Potassium and Magnesium Resources
The extraction of potassium and magnesium is frequently interconnected due to the common occurrence of these elements in complex salt deposits and brines. The primary raw material for magnesium potassium chloride is the mineral carnallite (B72600), found in evaporite deposits.
Processing of Carnallite from Evaporite Deposits
Carnallite, a hydrated potassium magnesium chloride with the formula KMgCl₃·6(H₂O), is a significant source of both potash and magnesium. rockidentifier.comtaylorandfrancis.com It is mined from evaporite deposits found in locations such as Germany, Russia, Canada, and the United States. rockidentifier.com The processing of carnallite aims to separate the valuable potassium chloride from the magnesium chloride.
Two primary methods are employed for this separation:
Thermal Decomposition: This process involves heating the raw carnallite ore. For instance, feeding carnallite into a fusion vessel heated to 167.5 °C results in a suspension of solid potassium chloride (sylvinite) within a molten carnallite solution. quora.com The denser potassium chloride can then be separated from the magnesium chloride-rich liquid phase through decantation. quora.com
Dissolution and Crystallization: This method leverages the different solubilities of the constituent salts. The carnallite ore is dissolved in water or a brine solution. quora.com The resulting solution, containing dissolved potassium and magnesium chlorides, is then cooled. As the temperature drops, the less soluble potassium chloride crystallizes out of the solution, while the highly soluble magnesium chloride remains in the brine. quora.com This process can be refined through multiple stages to increase the purity of the potassium chloride crystals to 95%. quora.com In some operations, such as those at the Dead Sea, solar evaporation is used to concentrate the brine until carnallite precipitates, which is then harvested and processed to separate the magnesium chloride. rockidentifier.com To avoid impurities present in natural ores, dehydrated "artificial carnallite" can be produced through controlled crystallization from purified solutions. taylorandfrancis.com
Selective Crystallization from Complex Brine Solutions
Complex brines, such as those from salt lakes or as by-products (bitterns) from sea salt production, are rich sources of various dissolved minerals, including magnesium and potassium chlorides. vurup.skajbasweb.com The recovery of these salts relies on the principle of fractional crystallization, where evaporation and temperature changes are controlled to selectively precipitate different compounds based on their solubility.
The process typically involves the following steps:
Initial Evaporation: The brine is concentrated through evaporation. As the water content decreases, the least soluble salts begin to crystallize. Sodium chloride (halite) is often the first major salt to precipitate from the brine. ajbasweb.comgalleries.com
Intermediate Crystallization: As evaporation continues and the brine becomes more concentrated, other salts like potassium chloride or mixed salts such as kainite (B13781102) and carnallite will precipitate. vurup.skgalleries.com In one documented process, evaporating bittern at 90°C caused most of the sodium and potassium impurities to precipitate at a specific density, allowing for their removal. vurup.sk
Final Product Recovery: The remaining brine becomes highly concentrated in the most soluble components, primarily magnesium chloride. ajbasweb.com Further evaporation of this final solution leads to the crystallization of hydrated magnesium chloride, known as bischofite (MgCl₂·6H₂O). ajbasweb.com The process can be optimized by recycling certain brine streams to adjust the composition before evaporation, preventing the formation of undesirable double salts and improving the purity of the final product. google.com
Molten Salt Electrolysis for Magnesium Metal Production
The industrial production of magnesium metal is dominated by the electrolysis of molten magnesium chloride. nih.govwikipedia.org In this process, a molten salt bath containing magnesium chloride is subjected to a direct electric current, decomposing the MgCl₂ into liquid magnesium metal and chlorine gas. gcsescience.com The addition of potassium chloride to the electrolyte is crucial for process efficiency.
Electrolyte Composition Optimization (e.g., MgCl₂-KCl Eutectic Mixtures)
The composition of the molten salt electrolyte is a critical factor that influences the entire electrolysis process. Pure magnesium chloride has a high melting point (714 °C), which would require very high operating temperatures and significant energy input. To overcome this, other chlorides are added to create eutectic mixtures, which have significantly lower melting points.
Potassium chloride is a key component in these mixtures. The MgCl₂-KCl system forms a eutectic mixture with a melting point as low as 422-426°C. frontiersin.orgasme.org The addition of other salts like sodium chloride (NaCl) and calcium chloride (CaCl₂) can further reduce the melting point and modify other important properties of the electrolyte, such as density, viscosity, and electrical conductivity. google.comdlr.de A lower density difference between the molten magnesium and the electrolyte facilitates the collection of the metal, which floats to the surface. mit.edu
The goal of optimization is to achieve an electrolyte with:
A low liquidus temperature to reduce energy consumption.
High electrical conductivity to minimize ohmic losses. mit.edu
Low volatility to reduce material loss.
A density lower than that of molten magnesium to allow for effective product separation.
| Process / System | MgCl₂ Content | KCl Content | NaCl Content | Other Components | Typical Operating Temperature | Reference |
|---|---|---|---|---|---|---|
| I.G. Farben | 11 mass% | 18 mass% | 65 mass% | 6 mass% CaCl₂ | 1013 K (740 °C) | jst.go.jp |
| DSM Process | Feedstock is MgCl₂·KCl (Carnallite) | - | - | 953–973 K (680–700 °C) | jst.go.jp | |
| Generic Electrolyte | ~20 wt% | ~65 wt% | ~15 wt% | - | ~750 °C | google.com |
| Binary Eutectic | 32.0 mol% | 68.0 mol% | - | - | Melting Point: ~426 °C | frontiersin.orgasme.org |
| Ternary Eutectic | 46.5±1.7 mol% | 22.2±2.6 mol% | 31.3±1.5 mol% | - | Melting Point: ~385 °C | dlr.de |
Electrochemical Behavior and Electrode Processes
At the Cathode (Negative Electrode): Magnesium ions (Mg²⁺) are attracted to the cathode, where they gain two electrons and are reduced to form molten magnesium metal. gcsescience.com Electrochemical studies have confirmed that this reduction occurs in a single step. researchgate.netresearchgate.net
Cathode Reaction: Mg²⁺ + 2e⁻ → Mg(l)
At the Anode (Positive Electrode): Chloride ions (Cl⁻) migrate to the anode, typically made of graphite (B72142), where they each lose an electron and are oxidized. The resulting chlorine atoms combine to form chlorine gas. gcsescience.com
Anode Reaction: 2Cl⁻ → Cl₂(g) + 2e⁻
A significant challenge in the process is the potential for the products—molten magnesium and chlorine gas—to recombine, reforming magnesium chloride. mit.edumetu.edu.tr This "back-reaction" is a primary cause of reduced current efficiency and is influenced by cell design and operating parameters. metu.edu.trmetu.edu.tr
Influence of Electrolysis Parameters on Current Efficiency and Product Purity
The efficiency and quality of magnesium production are highly dependent on the careful control of several key electrolysis parameters. Current efficiency is defined as the ratio of the actual amount of magnesium produced to the theoretical amount that should be produced based on the total electrical charge supplied. mit.edu Industrial cells typically operate at a current efficiency of 78–85%. scilit.com
| Parameter | Influence on Efficiency and Purity |
|---|---|
| Current Density | Higher current density increases the production rate from a given cell. However, it also increases the cell voltage, leading to higher energy consumption (kWh per kg of Mg). mit.eduresearchgate.net Very high densities can decrease current efficiency. |
| Temperature | The operating temperature must be high enough to keep the electrolyte molten and ensure good reaction kinetics. However, higher temperatures can increase the rate of the back-reaction between magnesium and chlorine, thereby reducing current efficiency. scilit.com A lower temperature process (e.g., 655 °C) has been shown to reduce these losses. scilit.com |
| Inter-electrode Distance | A smaller distance between the anode and cathode reduces the electrical resistance (ohmic drop) of the electrolyte, lowering the required cell voltage and energy consumption. mit.edumetu.edu.tr However, a smaller gap increases the risk of the back-reaction, which lowers current efficiency. mit.edu |
| Electrolyte Composition | The composition affects conductivity, melting point, and density. Additives like fluorides can help the produced magnesium droplets coalesce and improve separation from the electrolyte. jst.go.jp The presence of impurities like magnesium oxide can worsen electrolytic conditions and decrease current efficiency. researchgate.net |
| Product Purity | The purity of the produced magnesium is primarily dependent on the purity of the anhydrous magnesium chloride feedstock. Impurities such as Al, Fe, Si, and Ti can be present in the crude magnesium. mdpi.com Post-electrolysis refining steps, such as vacuum distillation, can be used to significantly reduce these impurities and produce high-purity magnesium (e.g., 99.99%). mdpi.comresearchgate.net |
Electrodeposition of Magnesium Alloys (e.g., La-Mg)
The electrodeposition of magnesium alloys, such as Lanthanum-Magnesium (La-Mg), from a molten salt electrolyte containing this compound is a significant area of research. This method offers a viable alternative to traditional pyrometallurgical processes for producing these alloys, which are noted for their high-temperature resistance, creep resistance, and corrosion resistance. ceon.rs The process involves the electrochemical co-deposition of lanthanum and magnesium ions from a Lanthanum Chloride-Magnesium Chloride-Potassium Chloride (LaCl₃-MgCl₂-KCl) electrolyte. ceon.rs
In a typical experimental setup, the electrolyte consists of 60% by weight of potassium chloride, with varying concentrations of lanthanum chloride and magnesium chloride. ceon.rs The electrolysis is carried out at temperatures above 800°C, which is higher than the melting point of the La-Mg alloys, allowing the produced alloy to be collected in a molten state. ceon.rs A molybdenum cathode is often used as it is inert to both lanthanum and magnesium at these operating temperatures. ceon.rs
Research has shown that the composition of the resulting La-Mg alloy can be controlled by adjusting the concentration of magnesium chloride in the electrolyte and other electrolysis parameters. researchgate.net Different phases of La-Mg alloys, such as LaMg, LaMg + LaMg₂, LaMg₂, and La₂Mg₁₇, have been successfully prepared by varying the concentrations of LaCl₃ and MgCl₂ in the electrolyte. ceon.rs The current efficiency of the process is influenced by factors such as the electrolyte composition, temperature, and cathode current density. ceon.rsresearchgate.net For instance, an increase in the concentration of magnesium ions tends to enhance the formation of alloys with a higher magnesium content. researchgate.net
| Wt% LaCl₃ | Wt% MgCl₂ | Wt% KCl | Phases Obtained |
|---|---|---|---|
| 35 | 5 | 60 | LaMg |
| 30 | 10 | 60 | LaMg + LaMg₂ |
| 25 | 15 | 60 | LaMg₂ |
| 10 | 30 | 60 | La₂Mg₁₇ |
Role as a Feedstock in Potash Fertilizer Production
This compound, often in the form of the mineral carnallite (KCl·MgCl₂·6H₂O), plays a role in the production of potash fertilizers. longdom.org The production of sulfate-based potassium fertilizers, such as potassium sulfate (B86663) (K₂SO₄) and potassium-magnesium sulfate, can involve processes that generate magnesium chloride as a byproduct. longdom.orgfeeco.com For instance, the processing of polymineral potassium ores containing minerals like kainite (KCl·MgSO₄·3H₂O) and langbeinite (K₂SO₄·2MgSO₄) to produce schoenite (K₂SO₄·MgSO₄·6H₂O) is accompanied by the formation of magnesium chloride. longdom.org
Furthermore, solid waste derived from the processing of carnallite rock for the production of elemental magnesium can be utilized as a valuable feedstock in the manufacturing of compound NPK fertilizers. nsf.gov This carnallite-derived sludge contains a significant amount of potassium oxide (K₂O), around 43%, and about 2.0% magnesium. nsf.gov This waste material can be used as a partial or full substitute for mined potash rock, which has environmental impacts related to land use and greenhouse gas emissions. nsf.gov The use of this waste in fertilizer production has been shown to be feasible in both laboratory and industrial wet granulation processes. nsf.gov
The substitution of traditional potash rock with carnallite-derived waste can have a positive sustainability impact by averting greenhouse gas emissions. nsf.gov It is estimated that up to 5,000 tons of CO₂ per year can be avoided for every 100,000 tons of NPK 10-20-20 fertilizer produced when this waste material is used. nsf.gov
| Component | Concentration |
|---|---|
| K₂O | ~43% |
| Mg | ~2.0% |
Development of Sustainable and Energy-Efficient Extraction Processes
There is ongoing research into the development of more sustainable and energy-efficient methods for extracting magnesium and its compounds, including this compound, from various sources like brines and seawater. Traditional methods for magnesium production can be energy-intensive. acs.orgenergy.gov
One innovative approach involves a low-temperature, low-energy dehydration process for magnesium extraction from seawater, which replaces the energy-intensive brine spray drying. energy.gov This method is combined with a catalyst-assisted process to generate an organometallic reactant directly from magnesium chloride, which is then decomposed to magnesium metal at temperatures below 300°C, thereby avoiding the high-temperature electrolysis of magnesium chloride salt. energy.gov
Solar energy is also being explored as a means to create more environmentally friendly extraction processes. energycentral.com Solar evaporation, for example, uses the sun's energy to evaporate water from brine solutions, concentrating the dissolved magnesium ions for subsequent extraction. energycentral.com Another method, solar thermal electrolysis, utilizes solar energy to heat the brine and drive the electrolysis reaction to separate magnesium ions. energycentral.com
In the context of recovering magnesium chloride from industrial process streams, such as the concentrate from potash units, methods involving chemical precipitation and evaporation-crystallization are being optimized for greater efficiency. ajbasweb.com One study demonstrated a recovery yield of 75% and a magnesium chloride purity of 98% from such a concentrate. ajbasweb.com These processes aim to not only extract a valuable product but also to mitigate the environmental issues associated with the disposal of magnesium chloride-rich aqueous solutions. ajbasweb.com The use of binary extractants is another area of research for the efficient and sustainable removal of magnesium from brines, which can be particularly useful in the context of lithium extraction where magnesium is an impurity. acs.org
Environmental and Biogeochemical Interactions of Magnesium Potassium Chloride
Role in Plant Physiology and Agricultural Systems (Mechanistic Understanding)
Magnesium (Mg) is an essential macronutrient that plays a fundamental role in a wide array of physiological and biochemical processes crucial for plant growth and development. omexcanada.comnih.gov Its significance extends from the molecular level of chlorophyll (B73375) synthesis to the broader aspects of metabolic regulation and nutrient balance within agricultural ecosystems.
Magnesium's most well-known role in plants is as the central atom of the chlorophyll molecule, the pigment responsible for the green color in plants and essential for photosynthesis. omexcanada.comdoraagri.comagrocares.com This central position is indispensable for the absorption of light energy, which initiates the process of photosynthesis. nih.gov Without magnesium, chlorophyll cannot capture the solar energy required to convert carbon dioxide and water into carbohydrates and oxygen. omexcanada.comagrocares.com
The process of chlorophyll biosynthesis itself is dependent on magnesium. The first step in this pathway is facilitated by the enzyme magnesium chelatase, which requires magnesium for its activation. doraagri.com Depending on the plant's nutritional status, the magnesium incorporated into chlorophyll can constitute 6% to 25% of the total magnesium in the plant. doraagri.comwikipedia.org
Once light energy is absorbed by chlorophyll, magnesium ions are pivotal in initiating the transfer of electrons and the subsequent formation of energy-rich molecules like adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.gov This electron flow is vital for converting light energy into chemical energy, which fuels various cellular processes. nih.gov Furthermore, magnesium is crucial for the "dark reactions" of photosynthesis, particularly in its role with the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), which catalyzes the fixation of carbon dioxide. nih.gov
Table 1: Key Roles of Magnesium in Photosynthesis
| Photosynthetic Process | Specific Role of Magnesium | Outcome |
|---|---|---|
| Light Absorption | Central atom in the chlorophyll molecule. omexcanada.comagrocares.com | Captures light energy from the sun. omexcanada.com |
| Energy Conversion | Initiates electron transfer in photosystems. nih.gov | Formation of ATP and NADPH. nih.gov |
| Carbon Fixation | Activates the enzyme RuBisCO. nih.govnih.gov | Conversion of CO₂ into organic molecules. nih.gov |
Beyond its role in photosynthesis, magnesium acts as a crucial cofactor for over 300 enzymes involved in essential metabolic processes. nih.govwikipedia.org This makes it a pivotal element in plant biochemistry, influencing everything from energy transfer to protein synthesis. nih.gov
Magnesium is essential for the biological activity of ATP, the primary energy currency of the cell. wikipedia.org ATP must bind to a magnesium ion (forming Mg-ATP) to be active. wikipedia.org Consequently, all enzymes that synthesize or utilize ATP, such as ATPases, require the presence of magnesium ions for their catalytic action. nih.govwikipedia.org This role is critical for energy-dependent processes like nutrient uptake and transport. nih.gov
Magnesium also activates a variety of other enzymes, including:
RNA polymerase , which is necessary for the synthesis of RNA. doraagri.com
Glutathione synthase , involved in stress defense. nih.gov
Phosphatases and carboxylases , which participate in numerous metabolic pathways. nih.gov
ADP-glucose pyrophosphorylase , a key enzyme in starch synthesis. nih.gov
By activating these enzymes, magnesium directly influences carbohydrate metabolism, protein synthesis, and the synthesis of nucleic acids (DNA and RNA). omexcanada.comagrocares.com
Magnesium plays a significant role in maintaining ionic balance within plant cells by influencing the activity of various ion transporters and channels. nih.gov There is a notable antagonistic interaction between magnesium (Mg²⁺) and calcium (Ca²⁺) ions in plant cells. daneshyari.comnih.gov Maintaining a homeostatic balance between these two cations is critical for optimal plant growth and development. daneshyari.com
High cytosolic magnesium concentrations can trigger changes in internal calcium levels, which are then sensed by proteins that regulate the activity of transporters to manage ion levels. nih.gov This interplay is crucial for cellular signaling and response to environmental stimuli.
Magnesium also modulates the activity of transporters for other essential nutrients. For instance, it is pivotal in the regulation of phosphorus uptake and transport by influencing the activity of phosphate transporters and channels. nih.gov This ensures the efficient movement of phosphate ions from the soil into the roots, maintaining optimal intracellular phosphorus levels. nih.gov
Table 2: Magnesium's Regulatory Influence on Ion Transport
| Ion/Nutrient | Regulatory Action of Magnesium | Physiological Importance |
|---|---|---|
| Calcium (Ca²⁺) | Antagonistic interaction; influences Ca²⁺ signaling pathways. daneshyari.comnih.gov | Maintains cellular homeostasis and signaling. daneshyari.com |
| Potassium (K⁺) | Influences K⁺ transport and balance. | Essential for osmotic regulation and enzyme activation. |
| Phosphate (PO₄³⁻) | Modulates the activity of phosphate transporters. nih.gov | Ensures efficient phosphorus uptake and utilization. nih.gov |
The availability of magnesium for plant uptake is highly dependent on various soil factors. agrocares.com While soil may contain a significant amount of total magnesium, only a fraction is readily available to plants in the form of the Mg²⁺ ion in the soil solution and held on the exchange sites of clay and organic matter. pda.org.uknih.gov
Several factors influence magnesium availability:
Soil Type: Sandy and highly weathered tropical soils tend to have low magnesium content due to leaching. agrocares.comnih.gov In contrast, soils with high clay content, peat soils, and saline soils often have higher amounts of magnesium. agrocares.com
Soil pH: Acidic soils (pH < 4.5) can lead to increased leaching of Mg²⁺. nih.gov In alkaline soils, the availability of magnesium can be reduced due to the formation of magnesium carbonate and competition with other cations. nih.gov
Cation Exchange Capacity (CEC): Soils with a higher CEC, often associated with higher clay and organic matter content, can retain more exchangeable magnesium. ks-minerals-and-agriculture.com
Competing Ions: The presence of other cations in high concentrations can inhibit magnesium uptake. In acid soils, ions like potassium (K⁺), calcium (Ca²⁺), aluminum (Al³⁺), and manganese (Mn²⁺) compete with Mg²⁺ for uptake by plant roots. nih.govscispace.com
The uptake of magnesium by plants is therefore a complex process influenced by the interplay of soil chemistry, physics, and the presence of other nutrients. scispace.com
Microbial Ecology and Adaptation in Hypersaline Environments (Halophiles)
Hypersaline environments, characterized by high salt concentrations, are inhabited by specialized microorganisms known as halophiles ("salt-loving"). nih.gov These organisms have evolved unique mechanisms to survive and thrive in conditions that would be lethal to most other life forms. nih.gov
To survive in high-salt environments, halophiles must counteract the osmotic stress that causes water to move out of their cells, leading to dehydration. researchgate.net They employ two primary strategies to maintain ionic balance and osmotic equilibrium. nih.govacs.org
The "Salt-in" Strategy: This mechanism involves the accumulation of high concentrations of inorganic ions, primarily potassium chloride (KCl), within the cytoplasm to match the external salt concentration. nih.govresearchgate.net This strategy requires significant adaptation of the intracellular machinery, as high salt concentrations can denature proteins and inhibit enzyme function in non-adapted organisms. Halophiles using this strategy possess enzymes and proteins that are structurally stable and functional in high-salt conditions. researchgate.net This approach is common in extremely halophilic archaea and some anaerobic bacteria. researchgate.net
The "Compatible Solute" (or "Salt-out") Strategy: In this more common strategy, halophiles synthesize or accumulate low-molecular-weight organic compounds called compatible solutes (or osmolytes). acs.org These solutes, which include glycerol, glycine (B1666218) betaine, ectoine, sucrose, and trehalose, can be accumulated to high concentrations without interfering with normal cellular metabolism. acs.orgmdpi.com By increasing the intracellular solute concentration, they balance the external osmotic pressure and prevent water loss. researchgate.net This strategy is employed by a wide range of moderate halophiles, including bacteria, fungi, and algae. researchgate.net
These adaptive strategies allow halophiles to maintain cell turgor and metabolic function in environments with extreme salt concentrations, playing a crucial role in the biogeochemical cycles of these unique ecosystems. nih.gov
Influence of Magnesium and Potassium Ion Concentrations on Microbial Growth, Morphology, and Metabolism
Magnesium (Mg²⁺) and potassium (K⁺) ions are critical for the survival and proliferation of microbial life, playing integral roles in cellular homeostasis, enzyme function, and adaptation to environmental stress. Their concentrations in a given environment can profoundly influence microbial growth rates, cell structure, and metabolic pathways.
For many microorganisms, particularly halophiles (salt-loving microbes), specific concentrations of these ions are necessary for optimal growth. Research on red halophilic bacteria has shown that maximum growth occurs in the presence of 0.1 to 0.5 M magnesium ions and 1.3 to 2.5 × 10⁻³ M potassium ions. cdnsciencepub.com These ions are vital for stabilizing cellular components like membranes and ribosomes in high-salt environments. nih.gov Potassium ions, in particular, are crucial for maintaining osmotic pressure, regulating intracellular pH, and activating various enzymes. researchgate.net In prokaryotes, K⁺ is essential for gene expression and the activities of numerous enzymes. researchgate.net
The availability of magnesium and potassium also dictates microbial morphology. In magnesium-deficient media, for instance, rod-shaped halophilic bacteria have been observed to become coccoid (spherical). cdnsciencepub.com Some bacterial strains can adapt to grow in low magnesium concentrations (0.01 M), but they retain this coccoid form even when reintroduced to higher magnesium levels. cdnsciencepub.com Magnesium is fundamental for membrane stabilization; its absence or excess can alter membrane rigidity and permeability, affecting processes like bacterial adhesion and biofilm formation. nih.gov
Metabolically, both cations act as cofactors for a multitude of enzymes. Magnesium is involved in phosphorylation, carbohydrate and lipid metabolism, and the synthesis of proteins and nucleic acids. nih.gov Potassium is also a key activator of intracellular enzymes. researchgate.net Studies on microbial fermentation in continuous culture systems have demonstrated that varying the dietary concentrations of magnesium and potassium can significantly alter fermentation processes, highlighting their importance in microbial metabolic output. nih.gov The interplay between these ions and their environment is complex; for example, external potassium concentrations can influence gene expression, antimicrobial resistance, and biofilm formation in various bacterial pathogens. researchgate.net
Table 1: Optimal Ion Concentrations for Growth of Red Halophilic Bacteria
This table summarizes the optimal molar concentrations of magnesium and potassium ions required for the maximum growth of certain red halophilic bacteria, as identified in scientific studies.
| Ion | Optimal Concentration (Molar) | Reference |
|---|---|---|
| Magnesium (Mg²⁺) | 0.1 M - 0.5 M | cdnsciencepub.com |
| Potassium (K⁺) | 1.3 x 10⁻³ M - 2.5 x 10⁻³ M | cdnsciencepub.com |
Metabolomic and Proteomic Responses of Halophiles to Magnesium Potassium Chloride Environments
Halophilic microorganisms have evolved sophisticated molecular strategies to thrive in high-salinity environments rich in ions like magnesium, potassium, and chloride. These adaptations are reflected in their metabolomes and proteomes, which undergo significant changes to counteract osmotic stress and maintain cellular function.
Metabolomic studies of organisms in high-salt conditions reveal the accumulation of specific small molecules known as compatible solutes or osmolytes. frontiersin.org These compounds, which include amino acids (like proline), sugars, and polyols, can be accumulated to high intracellular concentrations to balance the external osmotic pressure without interfering with cellular metabolism. frontiersin.org In response to salt stress, a general upregulation of amino acid biosynthesis is a common strategy. nih.gov Conversely, metabolites related to primary cycles like the tricarboxylic acid (TCA) cycle may be down-regulated as the cell shifts resources towards stress response and survival. nih.gov
Proteomic analyses provide further insight into the adaptive mechanisms of halophiles. When exposed to high salt concentrations, there is a differential expression of proteins. Key findings from studies on salt-tolerant organisms show a consistent pattern:
Up-regulation of Metabolism-Related Proteins: Proteins involved in energy formation and amino acid biosynthesis are often up-regulated to meet the high energy demands of osmoadaptation and to produce compatible solutes. nih.gov
Regulation of Photosynthesis-Related Proteins: In photosynthetic organisms, proteins related to photosynthesis, such as RuBisCO, may be down-regulated to conserve energy and resources under stress. nih.gov
Increased Expression of Defense and Detoxification Proteins: Proteins that combat oxidative stress and detoxify harmful compounds, such as glyoxalase I, show increased activity and expression. nih.gov
Environmental Fate and Transport of Chloride in Aquatic and Terrestrial Systems
Chloride Mobility and Migration in Soils and Waterways
Chloride (Cl⁻), a major component of this compound, is highly mobile in the environment. Historically considered a conservative tracer that moves with water, recent research indicates that its transport is more complex. nih.govresearchgate.net While chloride does move readily through soil profiles and into groundwater and surface waters, significant retention can occur within catchment areas. researchgate.netresearchgate.net
The primary sources of chloride in many watersheds are road deicing salts and treated wastewater. usgs.gov Runoff from these sources leads to increased chloride concentrations in streams and rivers, with the highest levels often occurring during winter and spring thaws. usgs.gov This chloride can then enter groundwater systems, leading to elevated concentrations in shallow aquifers, which in turn can contribute to higher baseflow concentrations in streams during other times of the year. researchgate.netusgs.gov
Studies examining the migration of chloride through different soil types are crucial for understanding its environmental impact. clearroads.org The assumption that chloride is entirely mobile has been challenged by findings that show soils can act as both sinks and sources of chloride. researchgate.net For example, irrigated soil core experiments have demonstrated that chloride can be retained within the soil, and its subsequent release is a gradual process. researchgate.net This retention and delayed release mean that chloride may not be a perfectly reliable indicator of water retention times in all environments. nih.gov
Table 2: Factors Influencing Chloride Mobility
This table outlines key factors and processes that affect the movement and retention of chloride ions in soil and water systems.
| Factor/Process | Description | Impact on Mobility | Reference |
|---|---|---|---|
| Water Flow | Chloride is highly soluble and is primarily transported by water movement (overland flow, infiltration, groundwater flow). | High | nih.gov |
| Soil Retention | Soils can temporarily retain chloride, acting as a reservoir that releases it over time. | Reduces immediate mobility, creates long-term source | researchgate.netresearchgate.net |
| Anthropogenic Inputs | Sources like road salt and wastewater significantly increase chloride loads into waterways. | Increases overall concentration and transport | usgs.gov |
| Groundwater Interaction | Chloride-laden groundwater can recharge surface waters, maintaining elevated concentrations even without direct runoff. | Sustains high concentrations in waterways | researchgate.net |
Interactions with Soil Chemistry and Geochemical Cycling
Chloride ions interact with soil components and are an active part of a complex biogeochemical cycle, particularly involving soil organic matter. researchgate.netdpird.wa.gov.au A significant portion of the total chlorine in soil is not in the inorganic chloride (Cl⁻) form but is bound to organic molecules, forming what is known as organochlorine (Clorg). nih.govagriculturejournals.cz In the surface layers of many non-saline soils, the concentration of organochlorine often exceeds that of inorganic chloride. nih.gov
The formation of organochlorine is a key process that influences the geochemical cycling of chloride. researchgate.net It represents a mechanism for chloride retention in soil, as microbial activity and other processes can incorporate inorganic chloride into soil organic matter. nih.govagriculturejournals.cz This organically bound chlorine can be leached from surface soils to deeper layers, where it may be stored or eventually mineralized back into inorganic chloride. nih.govresearchgate.net This internal cycling means that the residence time of chlorine in terrestrial ecosystems can be much longer than previously thought. nih.gov
The total chlorine content in non-saline soils typically ranges from 20 to over 1000 mg per kg of dry matter. nih.gov The transformation between inorganic and organic forms is a dynamic part of the chlorine cycle, affecting how chloride is stored and transported through the environment. researchgate.netagriculturejournals.cz
Biogeochemical Cycling of Magnesium and Potassium in Natural Systems
The biogeochemical cycles of magnesium and potassium describe their movement through the Earth's spheres, including the lithosphere, biosphere, and hydrosphere. wikipedia.org These cycles are fundamental to ecosystem health and productivity. nih.gov
Potassium Cycle: The potassium cycle is almost entirely inorganic. hawaii.edu The vast majority of potassium is stored in primary minerals within the Earth's crust, such as feldspar (B12085585) and mica. wikipedia.org
Weathering: Chemical weathering of these rocks is the primary process that releases potassium into the soil. wikipedia.org
Uptake and Release: Plants absorb potassium in its ionic form (K⁺) from the soil solution. It plays a key role in osmotic control and is the most abundant ion in plant cells. wikipedia.orghawaii.edu Because it remains in a soluble ionic form within the plant, it is readily returned to the soil through leaching from plant tissues and decomposition after the plant dies. wikipedia.org
Transport: Leaching and erosion carry dissolved potassium from soils into rivers and eventually to the oceans, which represent the largest reservoir of potassium. wikipedia.org
Magnesium Cycle: The biogeochemical cycle of magnesium is also driven by the weathering of rocks, particularly silicate (B1173343) and carbonate minerals. researchgate.net
Weathering and Transport: As with potassium, weathering releases magnesium into the soil and aquatic systems. It is then transported by rivers to the oceans.
Biological Role: Magnesium is an essential nutrient for life, notably as the central atom in the chlorophyll molecule, making it vital for photosynthesis. researchgate.net
Interactions: In soil, the availability of magnesium for plant uptake can be affected by the concentration of other cations. An oversupply of potassium, for instance, can inhibit the uptake of magnesium by plant roots, a phenomenon known as antagonism. kpluss.com For optimal uptake of both nutrients, a balanced potassium-to-magnesium ratio in the soil is important. kpluss.com Biological processes, including plant growth and chlorophyll synthesis, can fractionate magnesium isotopes, providing a tool for tracing its biogeochemical pathways. researchgate.net
Future Research Directions and Emerging Paradigms
Exploration of Novel Materials Derived from Magnesium Potassium Chloride Frameworks
Research into materials derived from magnesium and potassium chlorides is expanding beyond traditional applications. One promising area is the development of novel cementitious materials. For instance, magnesium potassium phosphate (B84403) cements (MKPC) are being analyzed for their potential in advanced applications like 3D concrete printing. researchgate.net These materials offer a sustainable alternative to traditional Portland cement. researchgate.net
The performance of these innovative materials is closely linked to their composition and the chemical reactions that occur during their formation. For example, in MKPC, potassium dihydrogen phosphate can replace ammonium (B1175870) phosphate, which reduces the material's acidity. researchgate.net The interaction between magnesium oxide and potassium dihydrogen phosphate is fundamental to the formation of the cement matrix. mdpi.com The inclusion of magnesium chloride can modify the material's properties, such as setting time and mechanical strength, by influencing the hydration process. mdpi.com
Future research will likely focus on optimizing the performance of these materials by adjusting the ratios of their constituent components and introducing additives to tailor their properties for specific applications. The development of slow-release cementitious materials for ecological concrete is another innovative direction, where the material can provide structural support while gradually releasing essential nutrients like potassium for plant growth. mdpi.com
| Material | Precursors | Potential Application | Key Research Finding |
| Magnesium Potassium Phosphate Cement (MKPC) | Magnesium Oxide, Potassium Dihydrogen Phosphate | 3D Concrete Printing, Sustainable Construction | Can be formulated to have flowability and mechanical resistance suitable for additive manufacturing. researchgate.net |
| Slow-Release Ecological Concrete | Subway Tunnel Muck, NaOH, KOH | Sustainable construction, agriculture | Demonstrates a sustained release of K+ ions, supporting plant development. mdpi.com |
| Modified Phosphate Cement | Magnesium Oxide, Potassium Dihydrogen Phosphate, Magnesium Chloride | Construction | The addition of magnesium chloride can improve mechanical strengths and reduce drying shrinkage at later curing ages. mdpi.com |
Integration of Advanced Machine Learning and AI in Predicting Phase Behavior and Material Properties
The complexity of chemical systems involving magnesium and potassium chloride presents a significant challenge for traditional experimental approaches. Advanced machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and design of new materials and to predict their behavior under various conditions. cityu.edu.hkrsc.org
ML models can be trained on existing datasets to predict material properties with high accuracy, reducing the need for extensive and resource-intensive laboratory work. nih.govresearchgate.net For instance, algorithms like decision trees, random forests, and neural networks can be employed to estimate the properties of complex chemical mixtures. researchgate.netnih.gov These models can capture the intricate relationships between composition, processing, and final properties. researchgate.net
In the context of this compound, ML could be used to predict phase diagrams, solubility limits, and the formation of different hydrates under varying temperature and pressure conditions. This predictive capability is crucial for applications ranging from industrial crystallization processes to geochemical modeling. Furthermore, AI can assist in the design of novel materials by screening vast numbers of potential compositions to identify candidates with desired properties, such as specific mechanical strengths or ionic conductivities. rsc.org
| Machine Learning Application | Methodology | Potential Impact on Mg-K-Cl Systems |
| Material Property Prediction | Regression algorithms (e.g., Random Forest, Neural Networks) | Accelerated prediction of mechanical and thermodynamic properties of derived materials. researchgate.net |
| Phase Behavior Modeling | Classification and regression models | Accurate prediction of phase diagrams and solubility under various conditions, optimizing industrial processes. |
| Novel Material Design | Generative models, high-throughput screening | Rapid identification of new material compositions with targeted functionalities. rsc.org |
Development of Circular Economy Approaches for Magnesium and Potassium Chloride Recovery
The principles of a circular economy, which emphasize the reuse and recycling of resources, are highly relevant to magnesium and potassium chloride. These salts are often present in industrial brines, desalination effluent, and wastewater, which can be valuable secondary sources. scispace.comcore.ac.uk Developing efficient technologies to recover these compounds minimizes waste and creates value from byproducts. researchgate.net
Several recovery techniques are being explored, including chemical precipitation, membrane separation, and advanced extraction methods. core.ac.ukmdpi.com For example, a cyclic economy approach can be used to co-produce magnesium, potassium, and other valuable products from brackish water desalination brine. scispace.com This involves a series of reactions and separations to isolate the desired compounds in a closed-loop system. scispace.com Similarly, innovative systems have been designed to recover high-purity magnesium chloride and potassium chloride crystals from brine wastewater, which can then be sold, offsetting the cost of water treatment. core.ac.uk
Future research in this area will focus on improving the efficiency and cost-effectiveness of these recovery processes. This includes the development of more selective membranes, novel adsorbents, and integrated processes that maximize resource recovery while minimizing energy consumption and environmental impact. mdpi.commdpi.com
Multi-Scale Modeling of Ion Transport and Reaction Mechanisms in Complex Biological Systems
Magnesium and potassium ions are essential for a vast array of biological processes, and understanding their transport and interaction within complex biological systems is a major scientific challenge. Multi-scale modeling has emerged as a powerful tool to investigate these phenomena across different temporal and spatial scales, from the molecular to the organismal level. nih.govnih.gov
These computational models integrate different levels of biological organization to provide a holistic view of how molecular-level events influence cellular and tissue-level behavior. northwestern.edu For example, a multi-scale model might combine quantum mechanical calculations of ion-channel interactions with cellular-level simulations of membrane transport and tissue-level models of physiological responses. nih.gov This approach allows researchers to study complex processes that are difficult to observe experimentally. nih.gov
In the context of magnesium and potassium chloride, multi-scale models can be used to simulate ion transport across cell membranes, the binding of these ions to proteins and nucleic acids, and their role in cellular signaling pathways. frontiersin.org This can provide valuable insights into the mechanisms underlying various physiological and pathological conditions. Future work will involve developing more sophisticated models that can incorporate a greater level of biological complexity and can be validated against experimental data. nih.govfrontiersin.org
Interdisciplinary Approaches at the Geochemistry-Microbiology-Plant Physiology Interface
The cycling of magnesium and potassium in the environment is a complex process that involves interactions between geological, microbial, and plant systems. An interdisciplinary approach that integrates geochemistry, microbiology, and plant physiology is essential for a comprehensive understanding of these cycles.
In geochemistry, the dissolution and precipitation of minerals containing magnesium and potassium, such as carnallite (B72600) (a hydrated potassium magnesium chloride), are key processes that control the availability of these elements in soils and aquatic systems. The crystal structure of minerals like potassium chloride (sylvite) influences their solubility and reactivity. materialsproject.org
Microorganisms play a crucial role in mediating the transformation and bioavailability of these minerals. Certain bacteria can enhance mineral weathering, releasing potassium and magnesium into the soil solution where they can be taken up by plants. Conversely, other microbes can immobilize these ions.
From a plant physiology perspective, both magnesium and potassium are essential macronutrients. Understanding how plant roots absorb these ions from the soil, and how this process is influenced by soil chemistry and microbial activity, is critical for sustainable agriculture. Novel materials, such as the previously mentioned slow-release ecological concrete, are being developed to provide a sustained source of potassium to plants, highlighting the practical applications of this interdisciplinary research. mdpi.com
Future research at this interface will focus on elucidating the complex feedback mechanisms between these different systems. This could involve studying the microbial communities in the rhizosphere (the soil region around plant roots) and their impact on nutrient cycling, as well as developing models that can predict nutrient availability under different environmental conditions.
Q & A
Q. How can magnesium potassium chloride be synthesized in a laboratory setting?
this compound can be synthesized via acid-base neutralization. For example, magnesium hydroxide or oxide can react with hydrochloric acid to form magnesium chloride, which is then combined with potassium chloride. A typical reaction is:
Potassium chloride can be prepared separately by reacting potassium hydroxide with hydrochloric acid:
The two salts are then mixed in stoichiometric ratios and recrystallized for purity .
Q. What methods are recommended for testing the purity of this compound?
- Turbidity Tests : Add ammonium hydroxide, ammonium oxalate, and dibasic sodium phosphate to a sample solution. The absence of turbidity within 5 minutes indicates negligible calcium/magnesium impurities .
- Heavy Metal Analysis : Follow USP guidelines (e.g., USP 〈231〉) using chloramine T and chloroform to detect heavy metal contaminants via colorimetric comparison .
- Volumetric Titration : Use auto-titrators for chloride quantification or flame photometry for potassium/magnesium ion concentrations .
Q. How should standardized stock solutions of this compound be prepared?
Prepare solutions using precise molarity calculations. For example:
| Concentration (M) | MgCl₂·6H₂O (g/L) | KCl (g/L) |
|---|---|---|
| 1.0 | 203.30 | 74.55 |
| 0.5 | 101.65 | 37.28 |
| Dissolve salts in deionized water, filter sterilize, and store in chemically inert containers . |
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound under varying ionic strengths?
- Controlled Ionic Strength Studies : Use solutions with fixed concentrations of background electrolytes (e.g., NaCl) to isolate the solubility of this compound.
- Gibbs Diagram Analysis : Plot anion/cation ratios against total dissolved solids to identify thermodynamic stability fields and ion dominance patterns .
- Interlaboratory Validation : Compare results across labs using standardized protocols for pH, temperature, and agitation .
Q. What experimental design optimizes the synthesis of this compound with specific stoichiometries?
- Reactant Ratios : Adjust molar ratios of Mg²⁺ and K⁺ precursors (e.g., MgCl₂ and KCl) to achieve target compositions.
- Crystallization Conditions : Control cooling rates during recrystallization to favor homogeneous crystal growth. For hydrated forms, maintain humidity >60% during drying .
- Spectroscopic Validation : Use X-ray diffraction (XRD) to confirm crystal structure and inductively coupled plasma mass spectrometry (ICP-MS) for elemental ratios .
Q. How do researchers address interlaboratory variability in magnesium/potassium chloride assay results?
- Standard Reference Materials (SRMs) : Use certified SRMs (e.g., NIST standards) to calibrate instruments across labs.
- Blind Sample Exchange : Distribute identical natural and synthetic samples to participating labs for parallel analysis.
- Statistical Analysis : Calculate bias and precision metrics (e.g., relative standard deviation) to identify systematic errors .
Q. What methodologies are effective for analyzing competing ion interference in this compound systems?
- Ion-Selective Electrodes (ISEs) : Measure selectivity coefficients (log ) to quantify potassium interference in magnesium assays .
- Chelation Techniques : Add EDTA to mask divalent cations (e.g., Ca²⁺) during potassium determination via flame photometry .
- Charge Balance Error (CBE) : Validate data integrity by ensuring the sum of cations equals the sum of anions within a 5% error margin .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
